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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Chemical Structure and Thermodynamic Stability of Levomefolate Calcium Salt Hydrate

This guide provides a comprehensive technical overview of levomefolate calcium, focusing on its intricate chemical structure and critical thermodynamic stability. Designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of levomefolate calcium, focusing on its intricate chemical structure and critical thermodynamic stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to support the effective characterization and handling of this vital active pharmaceutical ingredient (API).

Introduction: The Significance of Levomefolate Calcium

Levomefolate, the calcium salt of L-5-methyltetrahydrofolic acid (L-5-MTHF), is the primary biologically active form of folate (Vitamin B9) in the body.[1][2] Unlike its synthetic counterpart, folic acid, levomefolate does not require enzymatic reduction to become metabolically active, making it a more direct and efficient source of folate for essential cellular processes.[1][3] These processes include DNA synthesis, repair, and methylation, as well as the synthesis of neurotransmitters like serotonin, dopamine, and norepinephrine.[2]

The calcium salt form is specifically utilized in pharmaceutical and nutritional applications due to its enhanced stability compared to the free acid form.[4][5] Understanding the nuances of its chemical structure and thermodynamic stability is paramount for ensuring product quality, efficacy, and safety from early-stage development through to clinical application.

Deciphering the Chemical Structure of Levomefolate Calcium

The chemical identity of levomefolate calcium is N-[4-[[[(6S)-2-amino-3,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic acid, monocalcium salt, hydrate.[6] Its structure is characterized by several key features that dictate its biological function and physicochemical properties.

Stereochemistry: The Foundation of Biological Activity

Levomefolic acid possesses two chiral centers, leading to the potential for multiple stereoisomers. However, only the (6S, S) stereoisomer, also referred to as L-levomefolic acid, is biologically active.[5][7] The specific spatial arrangement of the atoms at these chiral centers is crucial for its recognition by and interaction with enzymes and cellular transporters.

  • C6 on the Pteridine Ring: The (6S) configuration is essential for its role as a coenzyme in one-carbon transfer reactions.

  • Alpha-Carbon of the Glutamic Acid Moiety: The L-configuration is the naturally occurring form of the amino acid and is necessary for its metabolic functions.

The precise stereochemistry is a critical quality attribute that must be confirmed during synthesis and quality control.

G cluster_levomefolate Levomefolate Calcium Hydrate Pteridine Pteridine Ring (Reduced) p_Aminobenzoic p-Aminobenzoic Acid Linker Pteridine->p_Aminobenzoic Methylamino Bridge Glutamate L-Glutamate Moiety Calcium Ca²⁺ Ion Glutamate->Calcium Ionic Interaction (Carboxylate Groups) p_Aminobenzoic->Glutamate Amide Bond Water Water of Hydration (H₂O)n Calcium->Water Coordination C6S (6S) Stereocenter LS (S) Stereocenter (L-Glutamate) caption Key structural components of levomefolate calcium hydrate.

Caption: Key structural components of levomefolate calcium hydrate.

The Role of the Calcium Salt and Hydration

The formation of the calcium salt significantly improves the stability of the levomefolic acid molecule, which is otherwise prone to oxidative degradation.[4] The divalent calcium ion (Ca²⁺) forms an ionic bond with the two carboxylate groups of the glutamate moiety.[5]

Levomefolate calcium typically exists as a crystalline hydrate, meaning water molecules are incorporated into its crystal lattice.[8] The degree of hydration can vary, with trihydrate and pentahydrate forms being reported.[5][9] These water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding.[5] The specific crystalline form (polymorph) and hydration state can influence key properties such as solubility, dissolution rate, and overall stability.[10]

Thermodynamic Stability: A Critical Parameter for Drug Development

The thermodynamic stability of an API is a measure of its resistance to chemical and physical degradation under various environmental conditions. For levomefolate calcium, the primary degradation pathway is oxidation, particularly of the tetrahydrofolate ring system.

Factors Influencing Stability

Several factors can impact the stability of levomefolate calcium hydrate:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Humidity: Changes in humidity can lead to alterations in the hydration state of the crystalline solid, potentially converting it to a less stable or amorphous form.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • pH: In solution, the stability of levomefolate is pH-dependent.

  • Oxidizing Agents: The presence of oxygen and other oxidizing agents can significantly promote degradation.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to establish the re-test period or shelf-life and to recommend appropriate storage conditions.[11] These studies are typically conducted according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[12]

A. Forced Degradation (Stress Testing)

The intrinsic stability of the molecule is first evaluated through forced degradation studies.[12][13] This involves exposing the API to conditions more severe than those used for accelerated stability testing.

Step-by-Step Protocol for Forced Degradation:

  • Sample Preparation: Accurately weigh samples of levomefolate calcium into separate, inert containers.

  • Stress Conditions: Expose the samples to the following conditions:

    • Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[12]

    • Humidity Stress: Store samples in humidity chambers at high relative humidity (e.g., 75% RH or greater).[12]

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

    • Oxidative Stress: Treat samples with a solution of an oxidizing agent (e.g., hydrogen peroxide).

    • Hydrolytic Stress: Suspend the API in solutions across a range of pH values to evaluate its susceptibility to hydrolysis.[13]

  • Time Points: Sample at appropriate time intervals.

  • Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify the remaining levomefolate calcium and detect any degradation products.[14]

Causality Behind Experimental Choices: The goal of stress testing is to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method that can separate and quantify the active ingredient from its degradation products.

B. Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the API to establish a re-test period.[11]

Workflow for ICH Stability Studies:

G start Select ≥3 Primary Batches of Levomefolate Calcium package Package in Container Closure System Simulating Proposed Storage start->package long_term Long-Term Study (e.g., 25°C ± 2°C / 60% RH ± 5% RH) package->long_term accelerated Accelerated Study (e.g., 40°C ± 2°C / 75% RH ± 5% RH) package->accelerated testing_lt Testing Frequency: - Every 3 months for Year 1 - Every 6 months for Year 2 - Annually thereafter long_term->testing_lt testing_acc Testing Frequency: Minimum of 3 time points (e.g., 0, 3, and 6 months) accelerated->testing_acc analysis Analyze for Attributes Susceptible to Change: - Assay (HPLC) - Purity/Degradation Products - Water Content (Karl Fischer) - Crystalline Form (XRPD) - Appearance testing_lt->analysis testing_acc->analysis evaluation Evaluate Data & Establish Re-test Period and Storage Conditions analysis->evaluation end Submission to Regulatory Authorities evaluation->end

Caption: Workflow for ICH-compliant stability testing of an API.

Self-Validating System: The use of a validated, stability-indicating HPLC method is the cornerstone of a self-validating protocol. This ensures that any decrease in the API's concentration is directly correlated with an increase in degradation products, providing a clear mass balance.

Data Presentation and Interpretation

Stability data should be summarized in a clear and concise format to facilitate analysis and comparison.

Table 1: Representative Stability Data for Levomefolate Calcium Hydrate

Storage ConditionTime PointAssay (%)Total Impurities (%)Water Content (%)Comments
25°C / 60% RH 0 Months99.80.158.5Initial Release
3 Months99.70.188.6No significant change
6 Months99.50.258.5Meets specification
12 Months99.20.408.7Meets specification
40°C / 75% RH 0 Months99.80.158.5Initial Release
3 Months98.90.658.8Significant increase in impurities
6 Months97.51.209.0Out of specification for impurities

Data are illustrative and do not represent a specific product.

Interpretation: The data from the accelerated condition (40°C / 75% RH) indicates that levomefolate calcium is sensitive to heat and humidity, as evidenced by the significant increase in impurities over six months. The long-term data, however, suggests that when stored under recommended conditions (25°C / 60% RH), the product remains stable. This information is critical for defining the appropriate storage instructions on the product label.

Conclusion

A thorough understanding of the chemical structure and thermodynamic stability of levomefolate calcium hydrate is fundamental for the successful development of safe and effective drug products. Its specific stereochemistry is directly linked to its biological activity, while the formation of a hydrated calcium salt is key to its stability as a solid-state material. By implementing rigorous stability testing protocols in line with regulatory guidelines, researchers and developers can ensure the quality and consistency of this important API, ultimately benefiting public health.

References

  • Global Substance Registration System. LEVOMEFOLATE CALCIUM. [Link]

  • Academia.edu. (PDF) STABILITY TESTING OF ACTIVE PHARMACEUTICAL INGREDIENTS AND. [Link]

  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • The Truth Pill. Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. [Link]

  • Inxight Drugs. LEVOMEFOLATE CALCIUM. [Link]

  • Pharmaffiliates. Levomefolate Calcium-impurities. [Link]

  • Inxight Drugs. LEVOMEFOLATE CALCIUM. [Link]

  • PubChem. Levomefolate calcium pentahydrate. [Link]

  • Food and Drugs Authority, Ghana. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • World Intellectual Property Organization. WO/2015/193778 CRYSTALLINE FORM OF LEVOMEFOLATE CALCIUM. [Link]

  • Google Patents.
  • Cambridge Core. Crystal structure of calcium L-5-methyltetrahydrofolate trihydrate type I, C20H23N7O6Ca(H2O)3. [Link]

  • EMBL-EBI. Compound: LEVOMEFOLATE CALCIUM (CHEMBL1615371). [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135564391, Levomefolate Calcium. [Link]

  • SynZeal. Levomefolate Calcium | 151533-22-1. [Link]

  • U.S. Food and Drug Administration. 022574Orig1s000. [Link]

  • PubMed. Effect of freeze-thawing on the long-term stability of calcium levofolinate in 5% dextrose stored on polyolefin infusion bags. [Link]

  • Patsnap Synapse. What is the mechanism of Levomefolate calcium?. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Stabilization of Levomefolate Calcium Salt Hydrate Stock Solutions for In Vitro and Analytical Assays

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note Introduction & Mechanistic Overview Levomefolate calcium (L-5-MTHF-Ca, Metafoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note

Introduction & Mechanistic Overview

Levomefolate calcium (L-5-MTHF-Ca, Metafolin) is the calcium salt of L-5-methyltetrahydrofolate, the predominant, biologically active form of dietary folate. Unlike synthetic folic acid—which is fully oxidized and highly stable—L-5-MTHF is fully reduced and highly susceptible to environmental degradation. A common pitfall in assay development is treating L-5-MTHF with the same handling protocols as folic acid, leading to rapid loss of the active pharmaceutical ingredient (API) and irreproducible assay results.

As a Senior Application Scientist, I cannot overstate the importance of understanding the physicochemical causality behind folate degradation. The stability of L-5-MTHF-Ca is dictated by three primary factors:

  • Oxidation: Dissolved oxygen rapidly oxidizes L-5-MTHF to 5-methyl-7,8-dihydrofolate. Prolonged oxidation leads to the irreversible formation of a pyrazino-s-triazine derivative known as MeFox[1].

  • Photolysis: Exposure to UV and visible light catalyzes the irreversible cleavage of the C9-N10 covalent bond[2].

  • pH-Dependent Solubility: L-5-MTHF-Ca is only sparingly soluble in neutral water (approx. 1.07 mg/mL to 2.98 mg/mL)[3][4]. It is practically insoluble in pure organic solvents like DMSO or ethanol[3].

This application note provides a self-validating, field-proven protocol for preparing highly stable stock solutions of L-5-MTHF-Ca for cell culture, enzymatic assays, and LC-MS analytical standards.

Degradation Pathways & Stabilization Strategies

To design a robust protocol, we must first map the degradation pathways. The addition of a sacrificial antioxidant, such as L-ascorbic acid (Vitamin C), does not merely scavenge reactive oxygen species (ROS); it actively reduces the first reversible oxidation product (5-methyl-7,8-dihydrofolate) back into bioactive L-5-MTHF[5].

Pathway L5 L-5-Methyltetrahydrofolate (Bioactive) Ox1 5-methyl-7,8-dihydrofolate (Reversible Oxidation) L5->Ox1 Dissolved O2 / Heat Cleavage C9-N10 Cleavage Products (Irreversible) L5->Cleavage UV / Visible Light Ox1->L5 Ascorbic Acid MeFox MeFox Derivative (Irreversible) Ox1->MeFox Prolonged Oxidation

Caption: Oxidative and photolytic degradation pathways of L-5-methyltetrahydrofolate.

Table 1: Efficacy of Antioxidants for L-5-MTHF-Ca Stabilization
Antioxidant / ConditionRecommended Conc.Protective EfficacyMechanism of Action
L-Ascorbic Acid 0.1% - 1.0% (w/v)High (Stable >24h at 6°C)Sacrificial electron donor; reduces 5-methyl-7,8-DHF back to L-5-MTHF[5][6].
L-Cysteine 1 g/LHigh (Stable >24h at 6°C)Thiol-based radical scavenging[6].
2-Mercaptoethanol 0.5% (v/v)Moderate to HighDisulfide bond reduction and ROS scavenging[6].
Inert Gas (Ar/N₂) Continuous overlayEssential BaselineDisplaces dissolved O₂, preventing the primary oxidation cascade[7].

Step-by-Step Experimental Protocol

Self-Validating Quality Control: A properly prepared L-5-MTHF-Ca solution should remain clear to very pale yellow. A distinct shift to a deep yellow or brownish hue indicates severe oxidation and C9-N10 cleavage. For analytical validation, utilize an HPLC mobile phase of 100 mM ammonium acetate (pH 6.8) to maintain column stability and peak resolution[6].

Materials Required:
  • Levomefolate calcium salt hydrate (CAS: 151533-22-1, Purity ≥98%)

  • L-Ascorbic Acid (Analytical Grade)

  • Ultra-pure water (Milli-Q, 18.2 MΩ·cm)

  • Amber microcentrifuge tubes

  • Argon or high-purity Nitrogen gas

Phase 1: Solvent Deoxygenation
  • Boil and Purge: Boil ultra-pure water for 5 minutes to drive off dissolved oxygen. Immediately transfer to a sterile glass bottle and bubble high-purity Nitrogen or Argon gas through the water for 15 minutes as it cools to room temperature.

  • Antioxidant Addition: Dissolve L-ascorbic acid into the deoxygenated water to achieve a final concentration of 1% (w/v)[6]. Note: If your downstream assay is highly sensitive to pH drops or ascorbic acid, substitute with 1 g/L L-cysteine.

Phase 2: Dissolution and Aliquoting
  • Weighing: Working under low-light conditions, weigh the required mass of L-5-MTHF-Ca directly into an amber microcentrifuge tube[2].

  • Solubilization: Add the deoxygenated antioxidant buffer. The maximum practical solubility of L-5-MTHF-Ca in aqueous media is ~2.7 to 2.98 mg/mL (approx. 5.4 - 6.0 mM)[4][8].

  • Assisted Dissolution: If the compound does not immediately dissolve, warm the tube to 37°C and apply brief sonication (1-2 minutes)[9][10]. Caution: Do not exceed 37°C, as elevated temperatures exponentially accelerate oxidative degradation[7].

  • In Vivo Formulations (Optional): If preparing stocks for animal dosing where higher concentrations (e.g., 20 mg/mL) are required, aqueous buffers will fail. You must utilize a validated co-solvent system (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[4].

Phase 3: Storage
  • Inert Overlay: Immediately aliquot the stock solution into single-use amber tubes to prevent future freeze-thaw cycles. Gently blow Argon gas over the headspace of each tube for 3-5 seconds before capping.

  • Cryopreservation: Store aliquots immediately at -80°C. Under these conditions, the stock solution is stable for up to 6 months[10].

Workflow A 1. Deoxygenate Solvent (Boil & N₂/Ar purge, 15 min) B 2. Add Antioxidant (1% Ascorbic Acid or 1 g/L L-Cysteine) A->B C 3. Weigh L-5-MTHF-Ca (Use Amber Tubes to block UV) B->C D 4. Dissolve & Sonicate (Max 2.98 mg/mL in H₂O at 37°C) C->D E 5. Aliquot & Gas Overlay (Argon gas in headspace) D->E F 6. Cryopreservation (Store at -80°C, stable for 6 months) E->F

Caption: Standard operating workflow for the preparation of L-5-MTHF-Ca stock solutions.

References

  • BioCrick. Levomefolate calcium | CAS:151533-22-1. Retrieved from:[Link]

  • Oxford Academic / Journal of AOAC International. D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements. Retrieved from: [Link]

  • National Institutes of Health (PMC). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. Retrieved from:[Link]

  • ResearchGate. Thermal Oxidation Studies on Reduced Folate, L-5-Methyltetrahydrofolic Acid (L-5-MTHF) and Strategies for Stabilization Using Food Matrices. Retrieved from: [Link]

  • National Institutes of Health (PMC). The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product. Retrieved from: [Link]

Sources

Application

Application Notes and Protocols for Levomefolate Calcium Salt Hydrate Formulation in Murine Models

Introduction: The Critical Role of Levomefolate in Preclinical Research Levomefolate, the biologically active form of folate (Vitamin B9), is a crucial methyl-group donor essential for a myriad of physiological processes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Levomefolate in Preclinical Research

Levomefolate, the biologically active form of folate (Vitamin B9), is a crucial methyl-group donor essential for a myriad of physiological processes, including DNA synthesis, repair, and methylation.[1][2] Unlike its synthetic precursor, folic acid, levomefolate (as L-5-methyltetrahydrofolate or L-5-MTHF) bypasses the enzymatic reduction steps mediated by dihydrofolate reductase (DHFR), offering direct biological activity. This is particularly relevant for in vivo studies, as it circumvents potential variabilities in folate metabolism, for instance, due to genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme.[3]

The calcium salt hydrate of levomefolate is a stable, crystalline form of this active folate, making it a suitable candidate for formulation in preclinical murine models.[4][5] However, its modest aqueous solubility and potential for oxidative degradation present challenges for researchers aiming to prepare accurate and stable formulations for various administration routes.

This comprehensive guide provides detailed application notes and validated protocols for the formulation of levomefolate calcium salt hydrate for oral gavage, intraperitoneal injection, and dietary supplementation in murine models. The strategies outlined herein are designed to ensure maximal bioavailability, stability, and experimental reproducibility.

Physicochemical Properties of Levomefolate Calcium Salt Hydrate

A thorough understanding of the physicochemical properties of levomefolate calcium is fundamental to developing effective formulation strategies.

PropertyValueSource(s)
Chemical Name N-[4-[[[(6S)-2-amino-3,4,5,6,7,8-hexahydro-5-methyl-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic acid, monocalcium salt, hydrate[4]
Molecular Formula C₂₀H₂₃CaN₇O₆ · xH₂O[4]
Molecular Weight 497.5 g/mol (anhydrous)[4]
Appearance Off-white to light yellow crystalline solid[6]
Water Solubility ~0.3 mg/mL; ~2.98 mg/mL (with sonication); ~4.4 mg/mL (with sonication and warming)[1][4]
Storage (Solid) -20°C, protected from light and moisture[4]
Stability in Aqueous Solution Prone to oxidation; fresh preparation is recommended. Not recommended for storage for more than one day without protectants.[4]

Formulation Strategies: A Decision-Making Workflow

The choice of formulation strategy depends on the intended route of administration, the required dosage, and the duration of the study. The following diagram outlines a decision-making workflow for selecting the appropriate formulation approach.

Formulation_Workflow cluster_route Route of Administration cluster_formulation Formulation Strategy cluster_details Key Considerations Route Select Route Oral_Gavage Oral Gavage Route->Oral_Gavage Short-term / Bolus Dosing IP_Injection Intraperitoneal (IP) Injection Route->IP_Injection Systemic Delivery / Bypassing GI Dietary Dietary Supplementation Route->Dietary Long-term / Ad Libitum Dosing Oral_Sol Aqueous Solution/Suspension (Low to Moderate Dose) Oral_Gavage->Oral_Sol IP_Sol Sterile Aqueous Solution (High Concentration Required) IP_Injection->IP_Sol Diet_Mix Homogenous Medicated Chow (Chronic Dosing) Dietary->Diet_Mix

Caption: Decision workflow for levomefolate calcium formulation.

I. Oral Gavage Formulations

Oral gavage is a common method for the precise administration of a defined dose of a substance directly into the stomach of a rodent.

A. Low to Moderate Dose Aqueous Solution (up to ~4 mg/mL)

For many studies, a simple aqueous solution is sufficient, particularly when lower doses are required. The solubility of levomefolate calcium can be enhanced through physical means.

Rationale: This method is straightforward and avoids the use of co-solvents which could potentially have confounding effects. The addition of an antioxidant is critical to prevent oxidative degradation of the 5-MTHF molecule.[7]

Protocol 1: Preparation of an Aqueous Levomefolate Calcium Solution with Ascorbic Acid

Materials:

  • Levomefolate calcium salt hydrate

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • L-Ascorbic acid

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sonicator bath

  • pH meter

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice).

  • Prepare Vehicle: In a sterile conical tube, add the calculated volume of sterile water. Add L-ascorbic acid to a final concentration of 0.1% (w/v) and dissolve completely. This will act as an antioxidant.

  • Weigh Levomefolate Calcium: Accurately weigh the required amount of levomefolate calcium salt hydrate.

  • Dissolution: Add the weighed levomefolate calcium to the ascorbic acid solution.

  • Enhance Solubility: Place the tube in a sonicator bath and sonicate until the compound is fully dissolved. Gentle warming (e.g., to 37°C) can also be applied to aid dissolution.[3]

  • pH Adjustment: Check the pH of the solution. If necessary, adjust to a neutral pH of approximately 7.0-7.4 using 0.1 M NaOH or 0.1 M HCl. This is important for animal welfare and to mimic physiological conditions.

  • Sterilization (Optional but Recommended): For repeated dosing or if the solution will be stored for a short period, sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the prepared solution at 2-8°C, protected from light. It is strongly recommended to prepare this solution fresh daily. If short-term storage is necessary, it should not exceed 24 hours.

B. Higher Concentration Oral Suspensions

For higher doses that exceed the aqueous solubility, a homogenous suspension can be prepared.

Rationale: A suspension allows for the administration of a higher dose in a smaller volume. The key to a successful suspension is ensuring homogeneity to deliver a consistent dose.

Protocol 2: Preparation of a Levomefolate Calcium Oral Suspension

Materials:

  • Levomefolate calcium salt hydrate

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)

  • Mortar and pestle or homogenizer

  • Sterile conical tubes

Procedure:

  • Prepare Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Weigh Compound: Accurately weigh the required amount of levomefolate calcium.

  • Trituration: Place the weighed powder in a mortar. Gradually add a small amount of the vehicle and triturate with the pestle to form a smooth paste. This step is crucial for preventing clumping.

  • Dilution: Slowly add the remaining vehicle while continuously mixing to achieve the final desired concentration.

  • Homogenization: For larger volumes, a homogenizer can be used to ensure a uniform suspension.

  • Storage: Store the suspension at 2-8°C, protected from light. Always vortex or shake vigorously immediately before each administration to ensure a homogenous dose.

II. Intraperitoneal (IP) Injection Formulations

IP injection is used for systemic delivery, bypassing first-pass metabolism in the liver. This route often requires higher concentrations to administer the desired dose in a small, injectable volume (typically up to 10 mL/kg for mice).

A. High-Concentration Solubilization Strategies

Given the limited aqueous solubility of levomefolate calcium, achieving a high enough concentration for IP injection can be challenging.

Rationale: The use of solubilizing agents such as cyclodextrins can form inclusion complexes with poorly soluble drugs, significantly increasing their aqueous solubility.[5][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, safe excipient for parenteral formulations.

Protocol 3: Preparation of a Solubilized Levomefolate Calcium Solution for IP Injection using HP-β-CD

Materials:

  • Levomefolate calcium salt hydrate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl)

  • L-Ascorbic acid

  • Sterile conical tubes

  • Sonicator bath

  • pH meter

  • 0.1 M NaOH and 0.1 M HCl

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile saline. The exact concentration may need to be optimized based on the desired final concentration of levomefolate calcium. Add L-ascorbic acid to a final concentration of 0.1% (w/v).

  • Dissolve Levomefolate Calcium: Add the accurately weighed levomefolate calcium to the HP-β-CD solution.

  • Complexation: Sonicate the mixture until the levomefolate calcium is completely dissolved. This may take some time as the inclusion complex forms. Gentle warming can be applied.

  • pH Adjustment: Adjust the pH to 7.0-7.4.

  • Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store at 2-8°C, protected from light. Prepare fresh daily.

Safety Note: Always perform a small pilot study to assess the tolerability of any new formulation in a small number of animals before proceeding with a large-scale experiment.

III. Dietary Supplementation

For chronic studies, incorporating the compound into the rodent diet offers a non-invasive, stress-free method of administration.

Rationale: Medicated chow provides continuous exposure to the compound. However, the heat sensitivity of folates is a critical consideration during the pelleting process.[9][10]

Heat Stability Considerations: Studies on the stability of vitamins during feed pelleting have shown that folic acid can experience losses of approximately 10% at temperatures between 96-99°C.[9] Levomefolate is known to be more thermally labile than folic acid, especially at acidic pH.[11][12] Therefore, it is crucial to minimize heat exposure during diet preparation.

Dietary_Workflow Start Start: Prepare Medicated Diet Grind Grind Standard Chow to Powder Start->Grind Premix Create a Premix of Levomefolate Calcium with a Small Amount of Powdered Chow Grind->Premix Blend Thoroughly Blend Premix with the Remaining Powdered Chow Premix->Blend Reconstitute Add a Minimal Amount of Cold Water to Form a Dough Blend->Reconstitute Pellet Pellet the Dough using a Pellet Mill (Low Temperature Setting if Possible) Reconstitute->Pellet Dry Air-Dry Pellets at Room Temperature or in a Desiccator (Avoid Heat) Pellet->Dry Store Store Medicated Diet at 2-8°C in Airtight, Light-Protected Containers Dry->Store

Caption: Workflow for preparing levomefolate calcium medicated diet.

Protocol 4: Preparation of Medicated Rodent Chow

Materials:

  • Standard rodent chow pellets

  • Levomefolate calcium salt hydrate

  • Blender or grinder

  • Large mixing bowl

  • Pellet mill (optional, for re-pelleting)

  • Cold, sterile purified water

Procedure:

  • Calculate Dosage: Determine the required concentration of levomefolate calcium in the diet (mg/kg of chow) based on the average daily food intake of the mice and the desired daily dose (mg/kg of body weight).

  • Grind Chow: Grind the standard chow pellets into a fine, uniform powder.

  • Premixing: To ensure homogenous distribution, first create a premix by mixing the accurately weighed levomefolate calcium with a small portion of the powdered chow (e.g., 10% of the total chow).

  • Final Blending: Gradually add the premix to the remaining powdered chow in a large mixing bowl and mix thoroughly until a uniform blend is achieved.

  • Reconstitution: Add a minimal amount of cold, sterile water to the powdered mix to form a stiff dough. The amount of water will need to be optimized but should be just enough to allow for pelleting.

  • Pelleting (if desired): Pass the dough through a pellet mill. If possible, use a setting that generates minimal heat. Alternatively, the dough can be rolled into small, uniform pieces and dried.

  • Drying: Spread the pellets on a tray and allow them to air-dry completely in a clean, low-humidity environment, protected from light. Do not use heat to expedite drying.

  • Storage: Store the final medicated diet in airtight containers at 2-8°C, protected from light.

IV. Quality Control and Analysis of Formulations

It is imperative to verify the concentration and stability of the prepared formulations to ensure accurate dosing. A simple High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is suitable for this purpose.

Rationale: HPLC-UV provides a reliable and accessible method for quantifying the amount of active compound in a formulation and for detecting potential degradation products over time.

Protocol 5: HPLC-UV Analysis of Levomefolate Calcium Formulations

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm (one of the λmax for levomefolate)[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25-30°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of levomefolate calcium of known concentrations in the same vehicle as the formulation to be tested.

  • Sample Preparation: Dilute a sample of the prepared formulation with the mobile phase to a concentration that falls within the linear range of the standard curve.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of levomefolate calcium in the prepared formulation.

V. Murine Pharmacokinetics: What to Expect

Given these findings, for pharmacokinetic studies in mice, it is advisable to collect blood samples at multiple time points, starting as early as 15-30 minutes post-dosing and extending out to at least 8-12 hours to capture the absorption, distribution, and elimination phases. A pilot study is highly recommended to determine the optimal sampling time points for a specific formulation and route of administration.

Conclusion

The successful use of levomefolate calcium salt hydrate in murine models hinges on the careful preparation of stable and accurate formulations. By understanding the physicochemical properties of this compound and selecting the appropriate formulation strategy, researchers can ensure reliable and reproducible results. The protocols provided in this guide offer a starting point for the preparation of aqueous solutions, suspensions, and medicated diets. It is crucial to implement quality control measures to verify the concentration of the final formulation and to adhere to best practices for animal welfare during administration.

References

  • Feed Strategy. (n.d.). Stability of vitamins in pelleting. Retrieved from [Link]

  • Muby Chemicals. (2024, August 5). Methyl Folate Calcium or Calcium levomefolate USP Manufacturers, SDS. Retrieved from [Link]

  • O'Dwyer, P. J., et al. (1996). Secondary pharmacokinetic parameters for orally administered folic acid and leucovorin. Cancer Chemotherapy and Pharmacology, 38(3), 246-250.
  • Hermes Consilium. (n.d.). FOLATE vs. - 5-MTHF Calcium Salt. Retrieved from [Link]

  • Navarro-Alarcon, M., & Cabrera-Vique, C. (2024, September 18).
  • van der Berg, H., et al. (1994). The pharmacokinetics of reduced folates after intraperitoneal and intravenous administration of racemic [6S,R]-folinic acid. European Journal of Cancer, 30(8), 1113-1117.
  • Li, S., et al. (2020, May 20). Evaluation of Extrusion Temperatures, Pelleting Parameters, and Vitamin Forms on Vitamin Stability in Feed. Animals, 10(5), 887.
  • Pope, S., et al. (2013, October 15). Levels of 5-methyltetrahydrofolate and ascorbic acid in cerebrospinal fluid are correlated: implications for the accelerated degradation of folate by reactive oxygen species. Journal of the Neurological Sciences, 333(1-2), 101-106.
  • ResearchGate. (2025, October 13). Effects of Pelleting and Long-Term High-Temperature Stabilization on Vitamin Retention in Swine Feed. Retrieved from [Link]

  • Akmal, M., et al. (2011). Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease. British Journal of Clinical Pharmacology, 71(4), 515-522.
  • Pop, C. L., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 14(20), 4443.
  • Nixon, P. F., & Bertino, J. R. (1972). Pharmacokinetics of 5-methyltetrahydrofolate.
  • Huvepharma. (2020, November 22). The Pelleting Process and How It Impacts the Heat Stability of a Phytase. Retrieved from [Link]

  • Herken, E. N., et al. (2025, September 24). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study. Food & Nutrition Research, 69.
  • Thuy, N. M. (2016). Study on folate stability during thermal processing. Can Tho University Journal of Science, 4, 87-94.
  • Food and Agriculture Organization. (n.d.). CALCIUM L-5-METHYLTETRAHYDROFOLATE. Retrieved from [Link]

  • Loftsson, T. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Delchier, N., et al. (2014, December 15). Thermal degradation of folates under varying oxygen conditions. Food Chemistry, 165, 85-91.
  • Patsnap Synapse. (2024, June 14). What is Levomefolate calcium used for?. Retrieved from [Link]

  • Loftsson, T., et al. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics, 302(1-2), 18-28.
  • Tekhnopak Manufacture Pharma. (n.d.). Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease. Retrieved from [Link]

  • Google Patents. (2015, June 12). US 2017/0129893 A1.
  • FASEB J. (2025, October 31). Differential Effects of Folic Acid and 5-Methyltetrahydrofolate on Mice Oocytes and Embryo Development In Vitro and In Vivo: Implications for Reproductive Health. Retrieved from [Link]

  • Vokes, S. A., et al. (2022). Conditional lethality profiling reveals anticancer mechanisms of action and drug-nutrient interactions. Science Advances, 8(26), eabn7620.
  • ResearchGate. (2026, March 22). (PDF) Study on folate stability during thermal processing. Retrieved from [Link]

  • Google Patents. (2014, November 8). WO2016123076A1 - Stable 5-methyltrahydrofolate formulations to moderate methylenetetrahydrofolate reductase associated polymorphisms.
  • Brouwer, A. F. J., et al. (2016). Safety evaluation of calcium L-methylfolate. Food and Chemical Toxicology, 91, 10-21.
  • ResearchGate. (2025, October 14). Sensitive and Stable Electrochemical Sensor for Folic Acid Determination Using a ZIF-67/AgNWs Nanocomposite. Retrieved from [Link]

  • Google Patents. (2015, June 12). US 2017/0129893 A1. Retrieved from [Link]

  • ResearchGate. (n.d.). Table of the main pharmacokinetic parameters calculated after.... Retrieved from [Link]

  • da Costa, K. A., et al. (2004). CHOLINE METABOLISM IN RESPONSE TO CHOLINE INTAKE AND GENETIC METHYLENETETRAHYDROFOLATE REDUCTASE POLYMORPHISM IN HUMANS. The FASEB Journal, 18(4-5).
  • RSC Publishing. (n.d.). One-pot enzymatic synthesis of l-5-methyltetrahydrofolate from folic acid using enzyme cascades. Retrieved from [Link]

  • Ikeyama, K., et al. (2002). Regulation of reduced-folate transporter-1 (RFT-1) in retinal pigment epithelial cells by folate. Investigative Ophthalmology & Visual Science, 43(7), 2418-2423.
  • Beilstein Journals. (2025, December 5). Optical bio/chemical sensors for vitamin B12 analysis in food and pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of intraperitoneal spermidine injection on polyamine content and metabolism-related gene expression in mouse ovary. Retrieved from [Link]

  • Food and Agriculture Organization. (n.d.). CALCIUM L-5-METHYLTETRAHYDROFOLATE. Retrieved from [Link]

Sources

Method

Application Note: Determining the Aqueous pH-Solubility Profile of Levomefolate Calcium Salt Hydrate

Introduction: The Critical Role of Solubility in Levomefolate Calcium Formulations Levomefolate calcium ((2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Levomefolate Calcium Formulations

Levomefolate calcium ((2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate calcium salt), the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), represents the most biologically active and prevalent form of folate in human plasma.[1][2] Unlike folic acid, a synthetic precursor, levomefolate calcium does not require enzymatic reduction by methylenetetrahydrofolate reductase (MTHFR) and is therefore immediately available for crucial metabolic processes, including DNA synthesis, homocysteine regulation, and neural tube development.[2] This makes it a preferred active pharmaceutical ingredient (API) in advanced prenatal supplements, medical foods for depressive disorders, and for managing conditions related to folate deficiency.[2][3]

The therapeutic efficacy of an orally administered drug is fundamentally linked to its solubility and dissolution rate in the gastrointestinal tract.[4][5] For an ionizable molecule like levomefolate calcium, aqueous solubility is not a single value but a profile that is highly dependent on pH.[1][6][7] A thorough understanding of this pH-solubility profile is therefore not merely an academic exercise; it is a cornerstone of rational drug development. It directly informs critical decisions regarding:

  • Formulation Strategy: Selecting appropriate excipients to ensure drug release and dissolution at the intended site of absorption.

  • Bioavailability Prediction: Estimating the fraction of the dose available for absorption across different physiological pH environments (stomach vs. intestine).

  • Manufacturing Processes: Defining parameters for wet granulation, crystallization, and purification.[8]

  • Stability Assessment: Identifying pH ranges where the API is most stable in solution, preventing precipitation in liquid formulations.

This application note provides a deep dive into the physicochemical properties of levomefolate calcium and presents a robust, field-proven protocol for determining its equilibrium solubility profile across a pharmaceutically relevant pH range using the gold-standard shake-flask method.[9][10]

Physicochemical Characterization of Levomefolate Calcium

A precise understanding of the API's intrinsic properties is essential before embarking on experimental studies.

  • IUPAC Name: calcium (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate[11]

  • CAS Number: 151533-22-1[2]

  • Molecular Formula: C₂₀H₂₃CaN₇O₆ (anhydrous)[1]

  • Molecular Weight: 497.5 g/mol (anhydrous)[1][3][11]

  • Appearance: Off-white to light yellow crystalline powder.[3][12][13]

  • Stereochemistry: The biological activity is intrinsically linked to the (6S) stereoisomer, which is the natural configuration found in the body.[1]

  • Polymorphism: The compound exists in multiple polymorphic forms. The crystalline trihydrate Type I is the most extensively characterized.[1]

Understanding the pH-Dependent Solubility of Levomefolate Calcium

The structure of levomefolate contains multiple ionizable groups (carboxylic acids and amino groups), making its net charge and, consequently, its aqueous solubility highly sensitive to the pH of the surrounding medium.

The existing literature presents a varied but consistent picture of its pH-dependent solubility. The key takeaway is that levomefolate calcium behaves as a classic amphipathic molecule with low solubility near its isoelectric point and significantly higher solubility at pH values further away from this point.

Key Findings from Literature:

  • Acidic Conditions: The compound demonstrates high solubility and complete dissolution in acidic environments, such as artificial gastric juice (pH ~2).[1] This is attributed to the protonation of the molecule's basic functional groups.

  • Neutral Conditions: In neutral aqueous environments, the compound is sparingly to slightly soluble. Reported values vary, which may be due to differences in polymorphic form, temperature, or experimental method. Values range from 0.3 mg/mL to 1.07 g/100g (10.7 mg/mL).[1][14][15]

  • Alkaline Conditions: The compound is described as soluble in alkaline solutions, where the carboxylic acid groups are deprotonated, increasing polarity and interaction with water.[1][13]

Data Summary: Reported Solubility of Levomefolate Calcium
Solvent / pH ConditionTemperatureReported SolubilityReference(s)
Artificial Gastric Juice (pH 2)Not SpecifiedComplete Dissolution[1]
Water (pH 5.8)Not SpecifiedComplete Dissolution[1]
Water20°C1.07 g/100g (10.7 mg/mL)[1]
Water25°C1 mg/mL[1]
WaterNot Specified~0.3 mg/mL[14][15]
WaterNot Specified<4.99 mg/mL[12]
Hot Water (95°C)95°CSparingly Soluble[1][13]
Alkaline SolutionsNot SpecifiedSoluble[1]
Hot Alkaline Solution (0.1N NaOH)95°CSparingly Soluble[13]

Note: The variability in these reported values underscores the importance of performing a consistent, well-controlled internal study as outlined in the protocol below.

Experimental Protocol: pH-Solubility Profile Determination

This protocol details the definitive shake-flask method to establish the equilibrium solubility of levomefolate calcium salt hydrate. The method is designed to be self-validating by ensuring that true equilibrium is achieved and measured accurately.

Objective

To quantitatively determine the equilibrium solubility of a single batch of levomefolate calcium salt hydrate in aqueous buffers ranging from pH 1.2 to 7.4 at a controlled temperature (e.g., 25°C or 37°C).

Principle

An excess of the solid API is agitated in a series of buffers of known pH for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the concentration of the dissolved API in the supernatant is constant and represents the saturation solubility at that specific pH and temperature. The supernatant is then carefully separated and analyzed by a validated quantitative method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

G prep_buffers 1. Prepare Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) add_api 2. Add Excess API to each buffer prep_buffers->add_api equilibrate 3. Equilibrate (Shake at const. T for 24-48h) add_api->equilibrate check_eq 4. Confirm Equilibrium (Optional: sample at 24h & 48h) equilibrate->check_eq separate 5. Separate Phases (Centrifuge & Filter Supernatant) check_eq->separate measure_ph 6. Measure Final pH of Supernatant separate->measure_ph dilute 7. Dilute Supernatant for Analysis separate->dilute plot 9. Plot Data (Solubility vs. Final pH) measure_ph->plot hplc 8. Quantify by HPLC-UV (vs. Calibration Curve) dilute->hplc hplc->plot

Caption: Workflow for pH-solubility profile determination.

Materials & Equipment
  • API: Levomefolate Calcium Salt Hydrate (single batch)

  • Reagents: Potassium chloride, hydrochloric acid, sodium acetate, acetic acid, monobasic potassium phosphate, sodium hydroxide (all analytical grade or higher).

  • Solvents: HPLC-grade water, acetonitrile, and methanol.

  • Equipment:

    • Calibrated analytical balance

    • Calibrated pH meter with a 3-point calibration

    • Orbital shaker with temperature control

    • Benchtop centrifuge

    • Volumetric flasks and pipettes (Class A)

    • Syringes and syringe filters (0.22 µm, low-protein binding, e.g., PVDF)

    • HPLC system with UV-Vis detector

    • HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Step-by-Step Methodology

Step 1: Preparation of Aqueous Buffer Systems

Causality: The choice of buffer is critical. To ensure effective pH control, the buffer's pKa should be within ±1 unit of the target pH.[16] Using common pharmaceutical buffers ensures the data is relevant for formulation development.[4][17][18]

  • pH 1.2 (Simulated Gastric Fluid, no enzymes): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL. Adjust pH to 1.2 ± 0.05.

  • pH 4.5 (Acetate Buffer): Prepare a 0.1 M solution of sodium acetate and a 0.1 M solution of acetic acid. Mix appropriate volumes and adjust with the acid or base solution to reach a final pH of 4.5 ± 0.05.

  • pH 6.8 (Phosphate Buffer): Dissolve 6.8 g of monobasic potassium phosphate in water. Add a sufficient volume of 0.2 M sodium hydroxide to adjust the pH to 6.8 ± 0.05 and dilute to 1000 mL.

  • pH 7.4 (Phosphate Buffer): Prepare as for pH 6.8, but adjust the final pH with 0.2 M sodium hydroxide to 7.4 ± 0.05.

Step 2: Sample Preparation and Equilibration (Shake-Flask Method)

Causality: Adding a clear excess of solid material is the only way to guarantee that the resulting solution is truly saturated. Agitation at a constant temperature ensures that the system reaches thermodynamic equilibrium efficiently. A 24-48 hour period is standard practice to ensure this state is reached.[10]

  • For each buffer, add approximately 20-30 mg of levomefolate calcium to a glass vial containing 10 mL of the buffer. The amount should be sufficient to leave visible undissolved solid at the end of the experiment.

  • Seal the vials securely to prevent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150 rpm).

  • Allow the samples to equilibrate for at least 24 hours. For rigorous validation, samples can be taken at 24 and 48 hours. If the measured concentrations are statistically identical, equilibrium has been achieved.

Step 3: Phase Separation and pH Measurement

Causality: Physical separation of the solid and liquid phases must be done without altering the equilibrium concentration. Centrifugation followed by filtration is a robust method.[19] Measuring the final pH is a critical self-validation step, as the dissolution of an acidic or basic compound can slightly alter the buffer's pH.[9]

  • Remove vials from the shaker. Allow them to stand for 30 minutes to let larger particles settle.

  • Centrifuge the vials at ~3000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could dissolve during dilution and falsely elevate the measured solubility.

  • Using a separate aliquot of the filtered supernatant, measure and record the final pH of the solution at the experimental temperature.

Step 4: Quantitative Analysis by HPLC-UV

Causality: A validated, specific, and linear analytical method is required for accurate quantification.[9] HPLC-UV is ideal due to its specificity and sensitivity. The UV absorbance maximum for levomefolate is around 290 nm.[14][15]

  • Prepare a Calibration Curve: Prepare a series of at least five standard solutions of levomefolate calcium of known concentrations in a suitable diluent (e.g., 50:50 water:methanol). The concentration range should bracket the expected concentrations of the diluted samples.

  • Dilute Samples: Based on the expected solubility, accurately dilute the filtered supernatant samples with the same diluent used for the standards to fall within the linear range of the calibration curve.

  • HPLC Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer and acetonitrile/methanol.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 290 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standards and diluted samples onto the HPLC system.

  • Calculation:

    • Generate a linear regression curve from the peak areas of the standards.

    • Use the regression equation to determine the concentration of levomefolate calcium in the diluted samples.

    • Calculate the original solubility (S) in the buffer using the formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

Summarize the results in a table and plot the calculated solubility (in mg/mL or log S) on the y-axis against the final measured pH on the x-axis. This visual representation provides the definitive pH-solubility profile for the tested batch of levomefolate calcium. The resulting profile is a critical dataset for all subsequent pre-formulation and formulation development activities.

References

  • Macsen Labs. Levomefolate calcium API |151533-22-1 | Manufacturer & Supplier. [Link]

  • Xi'an Mellon Chemical Technology Co.,Ltd. Levomefolate Calcium CAS 151533-22-1 Manufacturers, Suppliers, Factory. [Link]

  • Muby Chemicals. (2024, August 5). Methyl Folate Calcium or Calcium levomefolate USP Manufacturers, SDS. [Link]

  • National Center for Biotechnology Information. Levomefolate Calcium | C20H23CaN7O6 | CID 135564391 - PubChem. [Link]

  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

  • Pharmaceutical Technology. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]

  • AAPS PharmSciTech. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. [Link]

  • Indo American Journal of Pharmaceutical Sciences. Biological and Pharmaceutical Buffer Systems. [Link]

  • National Center for Biotechnology Information. (2022). Effect of Basic Amino Acids on Folic Acid Solubility. [Link]

  • Journal of Chemical & Engineering Data. (2010, June 17). Solubility of Folic Acid in Water at pH Values between 0 and 7 at Temperatures (298.15, 303.15, and 313.15) K. [Link]

  • ResearchGate. (2018). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • ResearchGate. (2005). Influence of pH on the dissolution of folic acid supplements. [Link]

Sources

Application

isotopic labeling of levomefolate calcium salt hydrate for tracer studies

Application Note: Isotopic Labeling of Levomefolate Calcium Salt Hydrate for High-Resolution Tracer Studies Introduction to Stable Isotope Folate Tracing Levomefolate calcium (L-5-methyltetrahydrofolate calcium, L-5-MTHF...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isotopic Labeling of Levomefolate Calcium Salt Hydrate for High-Resolution Tracer Studies

Introduction to Stable Isotope Folate Tracing

Levomefolate calcium (L-5-methyltetrahydrofolate calcium, L-5-MTHF-Ca) is the primary biologically active form of folate in human circulation[1]. Unlike synthetic folic acid, levomefolate bypasses the need for enzymatic reduction by dihydrofolate reductase (DHFR) and is directly available for cellular one-carbon metabolism[1].

In pharmacokinetic (PK) and nutritional research, distinguishing an exogenously administered folate dose from the vast, fluctuating endogenous folate pool is a persistent analytical challenge. Stable isotopic labeling—specifically the incorporation of Carbon-13 ( 13 C) into the levomefolate molecule—provides a non-radioactive, mass-differentiated tracer. This allows researchers to precisely trace absorption, distribution, metabolism, and excretion (ADME) pathways using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without the hazards of radiometric assays[1][2].

Mechanistic Grounding & Labeling Strategy

The Causality Behind Glutamate Moiety Labeling

The most robust and widely adopted labeling strategy involves incorporating five 13 C atoms into the glutamate moiety of the levomefolate molecule, yielding Levomefolate- 13 C 5​ calcium [1][2]. The scientific rationale for targeting this specific structural region is twofold:

  • Metabolic Stability: The pteridine ring and the p-aminobenzoic acid (PABA) moieties undergo continuous one-carbon transfer reactions. For instance, labeling the N5-methyl group would result in the immediate loss of the isotopic tag during the methionine synthase (MTR)-catalyzed transfer of the methyl group to homocysteine[3]. The glutamate tail, however, remains covalently attached to the pteroyl core throughout the primary folate cycle, ensuring the tracer remains intact and detectable regardless of its oxidation state[3].

  • Mass Resolution: A mass shift of +5 Da ( 13 C 5​ ) provides excellent resolution from the natural isotopic envelope of endogenous L-5-MTHF, eliminating background noise and matrix interference during mass spectrometry[4].

Self-Validating System: Dual-Isotope Tracing

To account for intra-individual variability in gastrointestinal absorption and first-pass metabolism, advanced protocols employ a dual-isotope labeling system. By co-administering Levomefolate- 13 C 5​ with a distinct isotopologue (e.g., 13 C 11​ -labeled or 2 H-labeled internal reference), researchers create a self-validating internal control[5]. The ratio of the two isotopes in plasma directly reflects relative bioavailability, perfectly normalizing for systemic clearance rates and eliminating systemic bias[5].

Synthesis of Levomefolate- 13 C 5​ Calcium

The synthesis of stable isotope-labeled 5-MTHF requires strict stereochemical control to maintain the active (6S)-configuration.

  • Precursor Coupling: 13 C 5​ -L-glutamic acid is coupled with a protected pteroic acid derivative to form 13 C 5​ -folic acid[6].

  • Reduction: The 13 C 5​ -folic acid is stereoselectively reduced to tetrahydrofolate (THF) using platinum oxide and hydrogen gas[6].

  • Methylation: The resulting (6S)-THF- 13 C 5​ is reacted with formaldehyde and sodium borohydride to yield (6S)-5-methyltetrahydrofolate- 13 C 5​ [6].

  • Salt Formation: The free acid is crystallized as the calcium salt hydrate to enhance long-term stability and aqueous solubility for oral dosing[1][7].

FolatePathway L5MTHF Levomefolate-13C5 (Exogenous Tracer) MTR Methionine Synthase (MTR) L5MTHF->MTR Methyl Transfer THF Tetrahydrofolate-13C5 (THF) MTR->THF Demethylation Met Methionine (Unlabeled) MTR->Met Homocysteine to Met MethyleneTHF 5,10-Methylene-THF-13C5 THF->MethyleneTHF SHMT1/2 MethyleneTHF->L5MTHF MTHFR (Irreversible)

Metabolic flow of the 13C5-labeled levomefolate tracer through the one-carbon cycle.

Experimental Protocol: In Vivo Pharmacokinetic Tracer Study

This protocol details the clinical PK assessment of orally administered Levomefolate- 13 C 5​ calcium, designed to prevent ex vivo degradation and ensure absolute quantification.

Step 1: Dose Preparation and Subject Fasting

  • Formulate Levomefolate- 13 C 5​ calcium into gelatin capsules or an aqueous solution (e.g., equimolar to 400 µg of standard folic acid)[1].

  • Ensure human subjects undergo a minimum 10-hour overnight fast to stabilize baseline endogenous folate levels prior to administration[1].

Step 2: Administration and Venous Sampling

  • Administer the tracer dose orally with 200 mL of standardized water.

  • Collect venous blood samples (4 mL) into K2-EDTA tubes at pre-defined intervals: 0 (baseline), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose[1].

  • Mechanistic Imperative: Immediately place tubes on ice and centrifuge within 30 minutes (4°C, 2000 x g) to separate plasma. Folates are highly susceptible to oxidative degradation; rapid cooling prevents the ex vivo breakdown of 5-MTHF[8].

Step 3: Sample Preparation (Protein Precipitation & Stabilization)

  • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., Levomefolate- 13 C 11​ or 2 H 4​ -5-MTHF)[5].

  • Add 600 µL of extraction buffer (1% ascorbic acid and 0.1% β -mercaptoethanol in methanol). Causality: This precipitates proteins while providing a highly reducing environment, preventing the oxidation of the tracer into biologically inactive degradation products[8][9].

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to amber LC vials.

Step 4: LC-MS/MS Quantification

  • Chromatography: Utilize a C18 reversed-phase column with a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor m/z 465.2 318.1 for endogenous L-5-MTHF, and m/z 470.2 318.1 for Levomefolate- 13 C 5​ [4][10]. The 318.1 fragment represents the unlabeled pteroic acid moiety cleaved from the 13 C-labeled glutamate tail.

PKWorkflow Prep 1. Tracer Formulation Levomefolate-13C5 Calcium Admin 2. Oral Administration (Fasted Subjects) Prep->Admin Sample 3. Venous Blood Sampling (Time-course collection) Admin->Sample Process 4. Plasma Separation & Protein Precipitation (Ascorbic Acid) Sample->Process LCMS 5. LC-MS/MS Analysis (MRM: m/z 470.2 -> 318.1) Process->LCMS Data 6. Pharmacokinetic Profiling (Cmax, Tmax, AUC) LCMS->Data

Step-by-step clinical workflow for isotopic tracer administration and LC-MS/MS quantification.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes expected PK parameters, demonstrating how the 13 C 5​ tracer isolates the exogenous dose kinetics from the endogenous baseline noise.

Pharmacokinetic ParameterEndogenous L-5-MTHF (Unlabeled)Exogenous Levomefolate- 13 C 5​ Analytical Significance
Baseline Conc. (C 0​ ) 15 - 30 nmol/L0.0 nmol/LConfirms the absence of natural 13 C 5​ background interference.
C max​ 45 - 60 nmol/L30 - 45 nmol/LDirectly quantifies the absorbed dose without baseline subtraction errors.
T max​ N/A (Steady state disturbed)1.5 - 2.5 hoursPrecisely identifies peak absorption time across the gastrointestinal tract.
AUC 0−24h​ Highly variable~350 nmol·h/LAccurately reflects total bioavailability of the specific administered dose[10].

References

  • Syntheses of Labeled Vitamers of Folic Acid to Be Used as Internal Standards in Stable Isotope Dilution Assays. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Methionine synthase supports tumor tetrahydrofolate pools. bioRxiv. [Link]

  • An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. PMC. [Link]

  • Folate is absorbed across the human colon: evidence by using enteric-coated caplets containing 13C-labeled [6S]-5-formyltetrahydrofolate. PMC.[Link]

  • A dual-isotope-labeling method of studying the bioavailability of hexaglutamyl folic acid relative to that of monoglutamyl folic acid in humans by multiple orally administered low doses. ResearchGate. [Link]

  • Single oral doses of 13C forms of pteroylmonoglutamic acid and 5-formyltetrahydrofolic acid elicit differences in short-term kinetics. Cambridge University Press.[Link]

  • Folate Insufficiency Due to MTHFR Deficiency Is Bypassed by 5-Methyltetrahydrofolate. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Levomefolate Calcium (L-5-MTHF-Ca) Aqueous Stability &amp; Anti-Oxidation Support Center

Welcome to the Technical Support Center for Levomefolate Calcium (L-5-MTHF-Ca). As a Senior Application Scientist, I frequently consult with researchers who experience rapid degradation of this compound in their assay bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Levomefolate Calcium (L-5-MTHF-Ca). As a Senior Application Scientist, I frequently consult with researchers who experience rapid degradation of this compound in their assay buffers. Unlike synthetic folic acid, L-5-MTHF-Ca is the biologically active, reduced form of folate. While this makes it highly relevant for in vivo and in vitro modeling, its electron-rich tetrahydropteridine ring makes it exceptionally vulnerable to oxidative cleavage.

This guide provides a mechanistic troubleshooting framework to ensure the structural integrity of your L-5-MTHF-Ca stocks, ensuring your experimental data remains robust and reproducible.

Part 1: Mechanistic Troubleshooting (FAQ)

Q: Why does my L-5-MTHF-Ca solution turn yellow and lose potency within hours? A: The primary degradation pathway for L-5-MTHF-Ca in aqueous environments is oxidative degradation[1]. The molecule is highly sensitive to dissolved oxygen, which attacks the tetrahydropteridine ring, leading to the formation of biologically inactive oxidation products such as 5-methyl-5,6-dihydrofolate and pyrazino-s-triazine derivatives. In fact, oxygen exposure produces the most significant degradation effects, heavily surpassing the individual impacts of ambient light and temperature[1].

Q: What is the optimal pH for aqueous formulation? A: L-5-MTHF-Ca exhibits strictly pH-dependent stability. The optimal pH range for aqueous solutions is between 6.5 and 7.5[1],[2]. In acidic environments (pH < 5), the protonation of the pteridine ring accelerates oxidative cleavage. Conversely, while alkaline solutions improve the compound's solubility, extreme alkalinity combined with high temperatures can promote unwanted hydrolysis[1].

Q: Which antioxidants provide the most robust protection in vitro? A: Ascorbic acid and specific thiol-based reducing agents are the laboratory gold standards. Ascorbic acid (typically used at 0.03% to 2% w/v) acts as a sacrificial antioxidant, scavenging oxygen radicals and maintaining the reduced state of the folate[1],[3]. Alternatively, L-cysteine (1 g/L) provides excellent protection for analytical workflows, stabilizing solutions for up to 24 hours at 6°C[4]. Interestingly, catechins like Epigallocatechin-gallate (EGCG) can also preserve up to 90% of L-5-MTHF over 12 hours through redox potential maintenance[5]. Crucial Warning: Do not use 2-mercaptoethanol; studies demonstrate that it paradoxically accelerates the degradation of L-5-MTHF[4].

G L5MTHF L-5-MTHF-Ca (Intact) Oxidation Oxidative Cleavage & Pteridine Ring Opening L5MTHF->Oxidation O2 Dissolved Oxygen (Primary Driver) O2->Oxidation Temp Temperature > 40°C Temp->Oxidation Light UV / Visible Light Light->Oxidation Acid Acidic pH (< 5.0) Acid->Oxidation Products Inactive Products (e.g., 5-methyl-5,6-dihydrofolate) Oxidation->Products

Logical relationship of environmental stressors driving L-5-MTHF-Ca oxidative degradation.

Part 2: Quantitative Stability Factors

To design a self-validating experimental setup, you must control multiple environmental variables simultaneously. The table below summarizes the quantitative impact of various stressors and stabilizers on L-5-MTHF-Ca.

ParameterConditionEffect on L-5-MTHF-Ca Stability
Temperature > 40°CPronounced thermal degradation following first-order reaction kinetics[1],[6].
pH 6.5 - 7.5Optimal stability window; minimizes both protonation-driven and alkaline hydrolysis[1],[2].
Antioxidant Ascorbic Acid (0.03%+)Significantly enhances both thermo-stability and baro-stability in solution[3].
Antioxidant L-Cysteine (1 g/L)Stabilizes solutions for HPLC/MS analysis for up to 24 hours at 6°C[4].
Antioxidant 2-MercaptoethanolAccelerates degradation; strictly contraindicated for folate formulations[4].
Light Ambient / UVAccelerates photodegradation; necessitates the use of amber vials or dark storage[6],[4].

Part 3: Step-by-Step Experimental Protocol

Preparation of Highly Stable L-5-MTHF-Ca Stock Solution (1 mg/mL)

Expertise & Causality Note: This protocol is designed as a self-validating system. By sequentially eliminating dissolved oxygen, chelating trace metals, and adding sacrificial antioxidants before introducing the folate, we prevent the initiation of the radical chain reaction entirely.

  • Buffer Deoxygenation : Boil ultra-pure water (Milli-Q) and cool it under a continuous stream of Argon or Nitrogen gas. This physical displacement removes the dissolved oxygen that acts as the primary driver of degradation.

  • Antioxidant & Chelator Addition : Dissolve 10 mg/mL ascorbic acid and 0.1 mg/mL EDTA disodium dihydrate into the deoxygenated water[7]. Reasoning: Ascorbic acid scavenges any residual oxygen introduced during handling, while EDTA chelates trace transition metals (like Cu²⁺ or Fe³⁺) that catalyze auto-oxidation.

  • pH Adjustment : Adjust the buffer pH to exactly 6.8 using dilute NaOH or HCl[1],[7]. Reasoning: pH 6.8 represents the kinetic minimum for L-5-MTHF degradation, balancing solubility and stability.

  • Folate Dissolution : Under subdued lighting, slowly add 1 mg/mL of L-5-MTHF-Ca powder to the buffer. Stir gently until complete dissolution is achieved. (Note: While the solubility limit in water is ~10 mg/mL, targeting 1 mg/mL ensures rapid solvation without prolonged agitation)[2],[8].

  • Storage : Aliquot the solution into amber cryogenic vials, overlay the headspace with Argon gas, and immediately flash-freeze in liquid nitrogen. Store at -80°C. Reasoning: Aqueous solutions of levomefolate calcium should not be stored at 4°C for more than one day[8].

Workflow Step1 1. Deoxygenate Water (Argon) Step2 2. Add Ascorbic Acid & EDTA Step1->Step2 Step3 3. Adjust pH (6.5 - 7.5) Step2->Step3 Step4 4. Dissolve L-5-MTHF-Ca (Amber Vial) Step3->Step4 Step5 5. Aliquot & Store at -80°C Step4->Step5

Step-by-step workflow for preparing oxidation-resistant L-5-MTHF-Ca aqueous solutions.

Part 4: Biological Context & Downstream Applications

Why go to such lengths to preserve the reduced state of this molecule?

In vivo, L-5-MTHF is the predominant circulating folate and serves as the essential methyl donor for the conversion of homocysteine to methionine via the methionine synthase pathway[1],[9]. If the molecule oxidizes in your assay buffer, it loses its ability to donate this methyl group, rendering metabolic assays useless.

Furthermore, recent pharmacological studies indicate that Folate Receptor 1 (FOLR1) activation by intact 5-MTHF mitigates mitochondrial oxidative stress via the STAT3/Nrf2 signaling pathway, which has been shown to suppress high glucose-induced amyloidogenesis in neurons[10]. If your L-5-MTHF-Ca is oxidized prior to cellular application, it cannot bind FOLR1 effectively, leading to false-negative experimental results in neuroprotection or metabolic assays.

Pathway Folate L-5-MTHF Receptor FOLR1 Receptor Folate->Receptor Binds STAT3 STAT3 Activation Receptor->STAT3 Activates Nrf2 Nrf2 Upregulation STAT3->Nrf2 Signals Mito Mitigation of Mitochondrial Oxidative Stress Nrf2->Mito Disease Suppression of Amyloidogenesis Mito->Disease

L-5-MTHF mediated activation of the FOLR1/STAT3/Nrf2 signaling pathway.

References

  • Buy Levomefolate calcium | 151533-22-1 | >98% - Smolecule. Smolecule.
  • Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment 65th JECFA. Food and Agriculture Organization (FAO).
  • Redox properties of catechins and enriched green tea extracts effectively preserve L-5-methyltetrahydrofolate: assessment using cyclic voltammetry analysis. PubMed (NIH).
  • Levomefolate calcium - Drug Targets, Indications, Patents. Patsnap Synapse.
  • Levomefolate (calcium salt hydrate) - PRODUCT INFORMATION. Cayman Chemical.
  • US10849905B2 - Stable 5-methyltetrahydrofolate formulations to moderate methylenetetrahydrofolate reductase associated polymorphisms. Google Patents.
  • Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. PubMed Central (NIH).
  • Comparative Study on Pressure and Temperature Stability of 5-Methyltetrahydrofolic Acid in Model Systems and in Food Products. ResearchGate.
  • Determination of D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements. Oxford Academic.
  • Folate | Linus Pauling Institute. Oregon State University.

Sources

Optimization

troubleshooting HPLC peak splitting for levomefolate calcium salt hydrate

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) methods for levomefolate calcium...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) methods for levomefolate calcium salt hydrate (L-5-MTHF-Ca).

Because L-5-MTHF-Ca is a highly active, reduced folate derivative with multiple ionizable groups and extreme sensitivity to oxidation, peak splitting is a frequent challenge. This guide synthesizes fluid dynamics, column chemistry, and folate degradation mechanics to help you isolate and resolve these issues.

Diagnostic Workflow for Peak Splitting

Before adjusting your method, use the following logical decision tree to determine if your peak splitting is a hardware failure or a chemical mismatch.

HPLC_Troubleshooting Start Observe Peak Splitting in L-5-MTHF-Ca Q1 Are ALL peaks split (including impurities)? Start->Q1 Hardware Hardware / Column Issue Q1->Hardware Yes Chemistry Chemistry / Method Issue Q1->Chemistry No Frit Blocked Frit or Column Void Hardware->Frit Q2 Is mobile phase pH near pKa (3.1 or 4.8)? Chemistry->Q2 Replace Reverse flush column or replace frit/column Frit->Replace AdjustPH Adjust pH >1 unit away from pKa Q2->AdjustPH Yes Q3 Is sample diluent stronger than mobile phase? Q2->Q3 No MatchSolvent Match diluent to initial mobile phase Q3->MatchSolvent Yes Q4 Is a shoulder forming over time? Q3->Q4 No Oxidation Oxidation to 5-methyl- 5,6-dihydrofolic acid Q4->Oxidation Yes AddAntiox Add L-cysteine or Ascorbic Acid Oxidation->AddAntiox

Diagnostic workflow for isolating the root cause of HPLC peak splitting in L-5-MTHF-Ca analysis.

Frequently Asked Questions (FAQs)
Q1: Why is my levomefolate calcium peak splitting into two distinct peaks, but my impurity peaks remain perfectly sharp?

A: When only the target analyte splits, the root cause is chemical or method-related, not a hardware defect [1]. For L-5-MTHF-Ca, this is almost always caused by one of two factors:

  • pKa / pH Mismatch (Dual-State Ionization): Levomefolate calcium has a glutamic acid moiety with two carboxyl groups (pKa ~3.1 and 4.8). If your mobile phase pH is not buffered at least 1.5 pH units away from these values, the molecule toggles between protonated and deprotonated states during elution. This equilibrium results in two distinct partition coefficients and migration velocities, splitting the peak.

  • Solvent Mismatch (Pre-band Splitting): If your sample diluent has a higher organic elution strength than your initial mobile phase, the L-5-MTHF-Ca travels rapidly in the injection plug before partitioning into the stationary phase [2].

The Fix: Adjust your mobile phase to a stable pH (e.g., pH 6.5) using a strong buffer like ammonium acetate. Ensure your sample diluent matches the initial mobile phase composition.

Q2: Over a sequence run, my main L-5-MTHF-Ca peak develops a leading shoulder that eventually splits into a second peak. What is happening?

A: You are observing real-time oxidative degradation in your autosampler. Levomefolate calcium is highly susceptible to oxidation in aqueous solutions. Over time, oxygen exposure converts L-5-MTHF into 5-methyl-5,6-dihydrofolic acid[3]. Because this degradant is structurally similar, it elutes immediately adjacent to the parent compound, appearing as a shoulder or a split peak.

The Fix: You must add an antioxidant stabilizer to your sample diluent. Studies confirm that adding an equimolar concentration of ascorbic acid or 1% L-cysteine acts as a sacrificial oxygen scavenger, fully preserving the reduced folate state [4].

Q3: Every single peak in my chromatogram, including the solvent front and impurities, is split. How do I fix this?

A: Global peak splitting indicates a mechanical flow path disruption occurring before separation takes place. The two primary culprits are a partially blocked column inlet frit or a physical void in the stationary phase bed [2]. A blocked frit forces the sample plug to diverge into two separate flow paths, effectively creating two staggered injections that elute at slightly different times.

The Fix: Execute the Column Void & Frit Diagnostic Test (detailed in the protocols below). If the frit is blocked, reverse-flushing the column may clear the particulate. If a void has formed due to pressure shock, the column must be replaced.

Quantitative Troubleshooting Parameters

The following table summarizes the critical thresholds required to maintain peak integrity during L-5-MTHF-Ca analysis.

ParameterOptimal Range / ValueTroubleshooting ThresholdCausality / Rationale
Mobile Phase pH < 2.0 or > 6.0pH 3.0 – 5.0Avoids the pKa regions (~3.1 and 4.8) of the glutamic acid moiety to prevent dual-state ionization.
Injection Volume 1 – 10 µL> 20 µLHigh injection volumes exacerbate solvent mismatch, leading to pre-band splitting.
Antioxidant (L-Cysteine) 1% (v/v)< 0.1%Scavenges dissolved oxygen to prevent degradation into 5-methyl-5,6-dihydrofolic acid.
Sample Solvent Strength ≤ Initial Mobile Phase %B> Initial Mobile Phase %BPrevents the analyte from traveling faster than the mobile phase front before partitioning into the stationary phase.
Self-Validating Experimental Protocols
Protocol 1: Preparation of Oxidation-Resistant L-5-MTHF-Ca Samples

Objective: Prevent the formation of oxidative degradants that mimic split peaks during long sequence runs.

  • Solvent Degassing: Sparge the aqueous extraction buffer (e.g., 100 mM ammonium acetate) with high-purity nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve L-cysteine to a final concentration of 1% (w/v) or ascorbic acid to an equimolar concentration of the target analyte in the degassed buffer. Causality: These agents act as sacrificial electron donors, maintaining the reduced state of the folate.

  • Sample Dissolution: Accurately weigh the levomefolate calcium salt hydrate and dissolve it in the antioxidant-treated buffer. Sonicate for 5 minutes in a cold water bath (≤ 20°C) to prevent thermal degradation.

  • Protection: Transfer the solution to amber HPLC vials to prevent photo-oxidation and cap immediately with PTFE-lined septa.

Protocol 2: Column Void & Frit Diagnostic Test

Objective: A self-validating workflow to definitively separate chemical mismatch from hardware failure.

  • Baseline Establishment: Inject 5 µL of the L-5-MTHF-Ca sample. Observe the split peak.

  • Volume Reduction: Inject 1 µL of the same sample.

    • Causality: If the peak shape resolves into a single sharp peak, the issue is sample solvent mismatch or volume overload. If it remains split, proceed to step 3.

  • Probe Injection: Inject 2 µL of a highly retained, neutral standard (e.g., toluene for C18 columns).

    • Causality: A neutral probe does not suffer from pKa ionization issues. If the neutral probe is also split, the frit is blocked or the column has a void.

  • Validation/Remediation: If the neutral probe splits, disconnect the column from the detector. Reverse the column orientation (if permitted by the manufacturer) and flush with 100% strong solvent (e.g., Acetonitrile) directly to waste at 0.5 mL/min for 30 minutes to dislodge particulates. Re-test with the neutral probe.

References
  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. URL: [Link]

  • Split peaks as a phenomenon in liquid chromatography. Bio-Works. URL: [Link]

  • The use of cyclic voltammetry to study the oxidation of L-5-methyltetrahydrofolate and its preservation by ascorbic acid. ResearchGate. URL: [Link]

  • HPLC-MS-Based Method for Determination of the D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements. Journal of AOAC INTERNATIONAL. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues with Levomefolate Calcium Salt Hydrate

Welcome to the Technical Support Center for formulation and analytical scientists working with Levomefolate Calcium Salt Hydrate (L-5-MTHF-Ca) . As the predominant, biologically active form of folate, L-5-MTHF-Ca is high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and analytical scientists working with Levomefolate Calcium Salt Hydrate (L-5-MTHF-Ca) . As the predominant, biologically active form of folate, L-5-MTHF-Ca is highly sought after for pharmaceutical and nutraceutical applications. However, formulating this compound in aqueous systems presents a triad of challenges: intrinsic poor solubility, pH-dependent dissolution kinetics, and extreme susceptibility to oxidative and thermal degradation .

This guide is engineered to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these formulation hurdles.

Quantitative Data Summary: Solubility & Stability Profiles

To make informed formulation decisions, you must first understand the physicochemical boundaries of your active pharmaceutical ingredient (API). The table below synthesizes the critical solubility and thermal stability metrics of L-5-MTHF-Ca.

ParameterConditionValue / ObservationMechanistic Implication
Intrinsic Solubility Neutral Water (20°C - 25°C)~1.07 g/100g (approx. 1 mg/mL)[1]Sparingly soluble; requires complexation or pH adjustment for high-concentration liquid formulations.
pH Dependency pH 2.0 (Artificial Gastric Juice)Complete dissolution[1]Protonation of the glutamate moiety enhances aqueous solvation.
pH Dependency pH 5.8 (Mildly Acidic Water)Complete dissolution[1]Optimal balance between solubility and physiological compatibility.
Polymorphism (Type I) Water / 0.9% NaCl (20°C)1.1% / 1.6%[2]Contains 3 equivalents of water; highly stable but lower solubility[2].
Polymorphism (Type II) Water / 0.9% NaCl (20°C)3.8% / 5.8%[2]Contains 2 equivalents of water; lower lattice energy yields superior solubility[2].
Thermal Stability 85°C for 15 minutes72.86% retention[1]Heating to force dissolution causes moderate degradation.
Thermal Stability 100°C for 15 minutes42.76% retention[1]Synergistic thermal/oxidative degradation destroys the pteridine ring[1].

Troubleshooting Guide & FAQs

Q1: My L-5-MTHF-Ca is precipitating out of my neutral aqueous buffer at room temperature. How can I increase the concentration without altering the pH? A: The intrinsic solubility of L-5-MTHF-Ca in neutral water is strictly limited to approximately 1 mg/mL (2.0 mM)[1]. If you are exceeding this concentration, precipitation is a thermodynamic certainty. To bypass this without altering the pH, you must address the crystalline structure. Check your certificate of analysis (CoA) for the polymorphic form. Crystalline levomefolate calcium Type I (the most common commercial form) has a lower solubility profile. Switching to Type II , which contains fewer equivalents of water of crystallization ( 2 equivalents), lowers the crystal lattice energy and increases aqueous solubility to 3.8% at 20°C[2].

Q2: I attempted to heat the aqueous solution to 95°C to force dissolution, but the solution turned yellow/brown and failed my HPLC assay. What happened? A: You have induced synergistic thermal and oxidative degradation. While heating temporarily increases kinetic solubility, L-5-MTHF-Ca is highly thermolabile. Studies demonstrate that heating the compound to 100°C for just 15 minutes results in a catastrophic drop to 42.76% retention[1]. The discoloration is a visual indicator that the sensitive pteridine ring has oxidized. Never exceed 40°C when dissolving this compound unless strictly necessary, and always perform dissolution under an inert atmosphere (Nitrogen/Argon) or in the presence of an antioxidant.

Q3: What is the industry-standard medium for conducting reproducible dissolution testing without degrading the API? A: For self-validating, reproducible dissolution testing, the FDA-approved standard medium is Phosphate Buffered Saline (PBS) at pH 6.8 containing 0.03% Ascorbic Acid [3]. The pH of 6.8 mimics physiological intestinal conditions, while the ascorbic acid acts as a sacrificial antioxidant. Because L-5-MTHF-Ca oxidizes rapidly in the presence of dissolved oxygen, ascorbic acid preferentially scavenges free radicals, ensuring that the API remains intact during the 15-to-30-minute dissolution window[3].

Q4: I am developing a parenteral/liquid formulation and need a dramatic increase in solubility. What excipient strategies are recommended? A: The most effective strategy for exponentially increasing the aqueous solubility of L-5-MTHF-Ca is Cyclodextrin (CD) Inclusion Complexation [4]. By utilizing modified cyclodextrins such as 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) or sulfobutylether- β -cyclodextrin (SBE- β -CD), the hydrophobic portions of the levomefolate molecule are encapsulated within the cyclodextrin cavity. This not only masks the hydrophobic regions from the aqueous environment—vastly improving apparent solubility—but also physically shields the molecule from dissolved oxygen, thereby enhancing shelf-life stability[4].

Mandatory Visualizations: Workflows and Mechanisms

Workflow: Solubility Troubleshooting Decision Tree

The following diagram outlines the logical progression for resolving precipitation and degradation issues in L-5-MTHF-Ca formulations.

SolubilityWorkflow Start L-5-MTHF-Ca Precipitation Issue CheckForm Verify Polymorph (Switch Type I to Type II) Start->CheckForm CheckPH Optimize Buffer (Target pH 5.8 - 6.8) CheckForm->CheckPH Form Optimized AddAntiox Add Antioxidant (0.03% Ascorbic Acid) CheckPH->AddAntiox Adjusting Media UseCD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) AddAntiox->UseCD Still Precipitating Success Stable Aqueous Solution Achieved AddAntiox->Success Sufficient Solubility UseCD->Success

Caption: Stepwise decision tree for troubleshooting L-5-MTHF-Ca aqueous solubility and stability.

Mechanism: Degradation vs. Stabilization Pathways

Understanding the competing pathways of degradation and stabilization is critical for rational formulation design.

MechanisticPathway L5MTHF L-5-MTHF-Ca (Aqueous State) Thermal Thermal Stress (>40°C) L5MTHF->Thermal Oxidation Dissolved Oxygen (O2) L5MTHF->Oxidation Ascorbic Ascorbic Acid (0.03%) Radical Scavenging L5MTHF->Ascorbic Cyclo Cyclodextrin Cavity Steric Shielding L5MTHF->Cyclo Degradation Pteridine Ring Cleavage (<43% Retention) Thermal->Degradation Synergistic Oxidation->Degradation Stabilized Stabilized Inclusion Complex (Enhanced Solubility & Shelf-life) Ascorbic->Stabilized Cyclo->Stabilized

Caption: Mechanistic pathways illustrating L-5-MTHF-Ca degradation versus chemical stabilization.

Experimental Methodologies

Protocol A: Preparation of Standardized Dissolution Media (Self-Validating)

Purpose: To create a physiologically relevant, oxidation-resistant medium for analytical testing of L-5-MTHF-Ca formulations[3].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve standard Phosphate Buffered Saline (PBS) salts in 900 mL of ultra-pure (Milli-Q) water. Adjust the pH to exactly 6.8 using 0.1M HCl or 0.1M NaOH.

  • Deoxygenation (Critical Step): Sparge the PBS solution with high-purity Nitrogen gas ( N2​ ) for a minimum of 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add 0.3 grams of Ascorbic Acid (to achieve a 0.03% w/v concentration) to the deoxygenated buffer[3]. Stir gently until completely dissolved. Causality Note: Adding ascorbic acid after deoxygenation prevents the premature consumption of the antioxidant.

  • API Introduction: Introduce the L-5-MTHF-Ca sample into the medium. Maintain the temperature at 37°C ± 0.5°C using a USP Apparatus 2 (Paddle) at 50 RPM.

  • Validation: Pull aliquots at 15 and 30 minutes. Analyze via HPLC. A successful protocol will yield 85% dissolution (Q) within 15 minutes with no secondary degradation peaks[3].

Protocol B: HP- β -CD Inclusion Complexation for Liquid Formulations

Purpose: To exponentially increase the aqueous solubility of L-5-MTHF-Ca for liquid or parenteral applications[4].

Step-by-Step Methodology:

  • Host Solution Preparation: Prepare a 10% to 40% (w/v) solution of 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) in ultra-pure water.

  • pH Adjustment: Adjust the host solution to pH 5.8 to 6.5. Causality Note: This pH range maximizes the intrinsic solubility of the uncomplexed API, facilitating faster equilibrium with the cyclodextrin cavity[1].

  • Complexation: Slowly add L-5-MTHF-Ca powder to the HP- β -CD solution under continuous magnetic stirring at ambient temperature (20°C - 25°C). Do not apply heat.

  • Equilibration: Protect the vessel from light (using amber glass or foil) and allow the suspension to stir for 24 to 48 hours to ensure complete thermodynamic equilibrium of the inclusion complex.

  • Filtration & Validation: Filter the solution through a 0.22 µm PES membrane to remove any uncomplexed, precipitated API. Quantify the dissolved L-5-MTHF-Ca in the filtrate via UV-Vis spectroscopy ( λmax​ ~290 nm) or HPLC to confirm the solubility enhancement fold-change.

References

  • [4] Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes. National Center for Biotechnology Information (NIH / PMC). Available at:

  • [1] Levomefolate calcium | 151533-22-1 | >98% - pH-Dependent Solubility Characteristics. Smolecule. Available at:

  • [3] NDA 022532 Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration (FDA). Available at:

  • [2] US6441168B1 - Stable crystalline salts of 5-methyltetrahydrofolic acid. Google Patents. Available at:

Sources

Optimization

Technical Support Center: Levomefolate Calcium Stability &amp; Buffer Optimization

Welcome to the Technical Support Center for Levomefolate Calcium Salt Hydrate (L-5-MTHF-Ca) formulation and stability. As a Senior Application Scientist, I frequently encounter formulation failures stemming from a misund...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Levomefolate Calcium Salt Hydrate (L-5-MTHF-Ca) formulation and stability. As a Senior Application Scientist, I frequently encounter formulation failures stemming from a misunderstanding of the delicate interplay between pH, dissolved oxygen, and antioxidant kinetics.

L-5-MTHF is the biologically active, predominant naturally occurring form of folate. However, unlike synthetic folic acid, its reduced pteridine ring makes it highly susceptible to oxidative degradation[1]. This guide is designed to move beyond basic protocols, providing drug development professionals with the mechanistic causality required to build self-validating, robust buffer systems.

Visualizing the Formulation Workflow

To prevent API degradation before your experiment even begins, the order of operations in buffer preparation is critical. Oxygen must be displaced, and the redox environment stabilized, prior to the introduction of the levomefolate calcium salt.

Workflow Step1 1. Buffer Prep (0.1M Phosphate) Step2 2. pH Adjustment (Target: 6.8 - 7.5) Step1->Step2 Step3 3. Deoxygenation (N2 Sparging) Step2->Step3 Step4 4. Antioxidant (Ascorbate) Step3->Step4 Step5 5. API Addition (L-5-MTHF-Ca) Step4->Step5

Step-by-step workflow for formulating stable L-5-MTHF calcium buffer solutions.

Frequently Asked Questions (Mechanisms & Causality)

Q1: What is the optimal pH range for formulating levomefolate calcium in aqueous buffers? A: The optimal pH range is strictly neutral to slightly alkaline, specifically pH 6.8 to 7.5 [1]. The degradation of 5-methyltetrahydrofolic acid follows first-order kinetics, and its thermostability is maximized at pH 7.0[2]. In acidic environments (pH < 6.0), the protonation of the N5 and N10 positions on the pteridine ring destabilizes the molecule, accelerating the cleavage of the C9-N10 bond. For regulatory context, FDA-approved dissolution methods for levomefolate calcium tablets explicitly mandate a phosphate-buffered saline medium at pH 6.8[3].

Q2: Why does L-5-MTHF degrade even in tightly sealed, pH-optimized buffers? A: Because pH optimization alone cannot stop oxidation; it only dictates the rate of the reaction. In the presence of residual dissolved oxygen, L-5-MTHF undergoes a two-electron oxidation to form an intermediate, 5-methyl-5,6-dihydrofolate[4]. If this intermediate is not rapidly reduced back to its active form, it undergoes irreversible cleavage into inactive degradation products (such as 4α-hydroxy-5-methyltetrahydrofolate)[1].

Q3: How exactly does Ascorbic Acid (Vitamin C) protect the API? A: Ascorbic acid does not merely scavenge free radicals; it acts as a direct electron donor that actively regenerates the oxidized intermediate back into L-5-MTHF. Cyclic voltammetry studies have proven that adding an equimolar concentration of ascorbic acid allows for the full regeneration of oxidized L-5-MTHF, effectively mimicking the protective effects of a strict nitrogen-purged environment[4].

Degradation L5MTHF L-5-MTHF Calcium (Active API) Oxidation Oxidative Stress / O2 (Accelerated at low pH) L5MTHF->Oxidation Exposure Intermediate 5-methyl-5,6-dihydrofolate (Reversible Intermediate) Oxidation->Intermediate 2e- oxidation Intermediate->L5MTHF Regeneration Degradation C9-N10 Cleavage (Inactive Products) Intermediate->Degradation Irreversible Ascorbic Ascorbic Acid (Electron Donor) Ascorbic->Intermediate Reduces intermediate

L-5-MTHF oxidative degradation pathway and regeneration via ascorbic acid.

Quantitative Stability Data

To highlight the causality between environmental factors and API retention, review the following kinetic data summarizing L-5-MTHF stability under thermal stress. Notice the synergistic effect of removing oxygen and adding an antioxidant.

Buffer System / MatrixpHAntioxidant AddedAtmosphereThermal StressRetention Rate (%)
0.1 M Phosphate7.0NoneAir (Light exposure)85 °C, 15 min58.45 ± 1.16%[5]
0.1 M Phosphate7.0NoneN₂ Flushed (Dark)85 °C, 15 min72.86 ± 2.15%[5]
Model System7.0NoneAir65 °C, 3.5 min74.96 ± 1.28%[5]
Model System7.00.2% (w/v) Ascorbic AcidAir65 °C, 3.5 min87.76 ± 1.44%[5]
Troubleshooting Guide

Issue: Rapid loss of API during in-vitro dissolution testing or HPLC autosampler storage.

  • Root Cause: High dissolved oxygen (DO) in the dissolution vessel or autosampler vial.

  • Solution: Standard USP apparatus 2 methods for levomefolate calcium require 900 mL of phosphate-buffered saline at pH 6.8 containing 0.03% ascorbic acid [3]. Ensure the ascorbic acid is freshly prepared. For HPLC, utilize amber vials (to prevent photolytic degradation) and add 0.1% ascorbic acid or 0.4% β-mercaptoethanol to your sample diluent[2].

Issue: Buffer pH drops out of specification (pH < 6.5) after adding the antioxidant.

  • Root Cause: Ascorbic acid is a weak acid. Adding it in high concentrations (e.g., 0.2% w/v) to a weak phosphate buffer will shift the pH downward, pushing the API into a range where the pteridine ring is highly susceptible to cleavage.

  • Solution: Always re-adjust the buffer pH with dilute NaOH after the addition of ascorbic acid, but before the addition of L-5-MTHF-Ca.

Issue: The buffer solution turns yellow or brown over time.

  • Root Cause: This discoloration is a visual indicator of ascorbic acid oxidation (forming dehydroascorbic acid and subsequent breakdown products) and/or the irreversible cleavage of the folate molecule.

  • Solution: Your system is not completely sealed from atmospheric oxygen. Implement continuous nitrogen sparging or overlay the headspace of your storage vessel with argon.

Self-Validating Experimental Protocol: Optimized Buffer Preparation

This protocol utilizes a self-validating feedback loop. If the specific checkpoints fail, the operator must halt the procedure, preventing the waste of expensive API.

Materials:

  • 0.1 M Potassium Phosphate Monobasic / Sodium Phosphate Dibasic

  • L-Ascorbic Acid (USP Grade)

  • Levomefolate Calcium Salt Hydrate (API)

  • Nitrogen gas (High purity)

  • Dissolved Oxygen (DO) Meter & pH Meter

Methodology:

  • Base Buffer Preparation: Prepare 1 Liter of 0.1 M phosphate buffer.

  • Initial pH Check: Adjust the pH to exactly 7.0 using 1M NaOH or 1M HCl.

    • Validation Check: If the pH drifts by more than ±0.05 units over 5 minutes, your buffer capacity is insufficient. Remake the buffer.

  • Deoxygenation: Submerge a sparging stone and bubble nitrogen gas through the buffer at a moderate flow rate for 15 minutes.

    • Validation Check: Use a DO meter. The dissolved oxygen must read < 1.0 mg/L before proceeding.

  • Antioxidant Addition: Add 0.3 g of L-Ascorbic Acid (0.03% w/v) to the deoxygenated buffer while maintaining a gentle nitrogen overlay in the headspace.

  • Secondary pH Adjustment (Critical): Measure the pH. The ascorbic acid will have lowered it. Carefully titrate with 0.1M NaOH to bring the pH back to exactly 6.8 .

  • API Introduction: Add the required mass of Levomefolate Calcium. Stir gently until completely dissolved.

    • Validation Check: The resulting solution should be clear to very pale yellow. A deep yellow or orange tint indicates immediate oxidation due to a failure in Step 3.

  • Storage: Filter the solution through a 0.22 µm PES membrane into an amber glass bottle purged with nitrogen. Store at 4°C.

References
  • FAO/WHO Joint Expert Committee on Food Additives (JECFA). Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment 65th JECFA.
  • U.S. Food and Drug Administration (FDA). NDA 022532Orig1s000 (Beyaz/Yasmin) - Clinical Pharmacology and Biopharmaceutics Review.
  • Chen, S., et al. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization.
  • Oey, I., et al. Model Studies on the Stability of Folic Acid and 5-Methyltetrahydrofolic Acid Degradation during Thermal Treatment in Combination with High Hydrostatic Pressure.
  • Rozoy, E., et al. The use of cyclic voltammetry to study the oxidation of L-5-methyltetrahydrofolate and its preservation by ascorbic acid.

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of levomefolate calcium salt hydrate vs racemic methylfolate

As a Senior Application Scientist navigating the complex landscape of folate therapeutics and nutritional biochemistry, the distinction between folate derivatives is not merely a matter of nomenclature—it is a matter of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of folate therapeutics and nutritional biochemistry, the distinction between folate derivatives is not merely a matter of nomenclature—it is a matter of stereochemical precision, pharmacokinetic reliability, and clinical safety.

The shift from synthetic folic acid (sFA) to reduced folates was driven by the need to bypass the rate-limiting dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR) enzymes. However, the subsequent evolution from racemic methylfolate (6[R,S]-5-MTHF) to enantiopure levomefolate calcium (6S-5-MTHF calcium salt hydrate) represents a critical optimization in drug development.

This guide objectively compares the mechanistic, pharmacokinetic, and formulation profiles of these two active folate alternatives, providing self-validating experimental frameworks for researchers and drug development professionals.

Mechanistic & Structural Divergence

Folate metabolism is highly stereoselective. The biologically active form of folate found in human circulation is exclusively the S-enantiomer (6S-5-MTHF). When pharmaceutical 5-MTHF is synthesized via the reduction and methylation of folic acid, it naturally yields a racemic mixture containing 50% of the active 6S-isomer and 50% of the unnatural 6R-isomer 1.

While both racemic and enantiopure formulations successfully bypass the MTHFR enzymatic bottleneck, the presence of the 6R-isomer in racemic mixtures introduces metabolic friction. The unnatural 6R-isomer lacks coenzyme activity and competes with the 6S-isomer for plasma protein binding and cellular transport mechanisms, fundamentally altering the pharmacokinetic landscape.

FolatePathway sFA Synthetic Folic Acid (sFA) Requires Enzymatic Reduction DHFR DHFR & MTHFR Enzymes (Rate-Limiting / Polymorphism Risk) sFA->DHFR Reduction Levo Levomefolate Calcium (100% Active 6S-5-MTHF) DHFR->Levo Endogenous 6S Racemic Racemic Methylfolate (50% 6S, 50% 6R) Racemic->Levo 50% Active Accumulation Plasma Accumulation (6R-Isomer Protein Binding) Racemic->Accumulation 50% Inactive Methionine Methionine Cycle & Cellular Methylation Levo->Methionine Direct Bioavailability

Diagram 1: Folate metabolic pathways highlighting the bypass of DHFR/MTHFR and 6R accumulation.

Pharmacokinetic (PK) Profiling & Quantitative Efficacy

The causality behind the superior PK profile of levomefolate calcium lies in its stereopurity. Clinical pharmacokinetic studies demonstrate that the unnatural 6R-isomer exhibits an 88% plasma protein binding rate, compared to only 56% for the active 6S-isomer 2.

Because the 6R-isomer is highly bound to transport proteins, it suffers from decreased renal clearance. Consequently, when racemic mixtures are administered, the 6R-isomer reaches higher peak concentrations and persists in the plasma for over 12 hours post-intake, creating a reservoir of metabolically useless folate that may interfere with endogenous transport [[2]](). Levomefolate calcium, conversely, provides equimolar physiological activity to dietary folate without the burden of unnatural isomer accumulation 3.

Table 1: Comparative Pharmacokinetic & Physicochemical Parameters
ParameterLevomefolate Calcium (6S-5-MTHF)Racemic Methylfolate (6[R,S]-5-MTHF)
Active Isomer Content 100% (6S-isomer)50% (6S-isomer), 50% (6R-isomer)
Plasma Protein Binding ~56% (Allows rapid cellular uptake)~88% for 6R-isomer (Restricts clearance)
Renal Clearance High (Matches physiological turnover)Decreased (Driven by 6R protein retention)
Plasma Accumulation Minimal (Readily utilized in methylation)High (6R-isomer persists >12h post-dose)
Solid-State Stability Highly stable crystalline trihydrate (≥4 years)Often amorphous; highly prone to oxidation

Formulation Stability: The Calcium Salt Hydrate Advantage

Beyond pharmacokinetics, the physical chemistry of the compound dictates its viability in drug development. 5-MTHF is notoriously unstable and highly susceptible to oxidative degradation.

Levomefolate calcium is engineered as a crystalline calcium salt trihydrate. The crystal lattice is characterized by alternating hydrophobic and hydrophilic layers, where the calcium cations are 7-coordinate and the water molecules act as critical hydrogen bond donors 4. This specific trihydrate architecture locks the molecule into a stable conformation, extending its shelf life to ≥4 years at room temperature, whereas amorphous racemic salts rapidly degrade, complicating formulation and dosing accuracy.

Experimental Design: Validating Intestinal Permeability

To objectively validate the superior absorption kinetics of levomefolate calcium over racemic mixtures, application scientists utilize the Caco-2 cell monolayer model. This assay evaluates the apical-to-basolateral (A→B) transport mediated by the Proton-Coupled Folate Transporter (PCFT).

Self-Validating Protocol: Caco-2 Transport & LC-MS/MS Quantification

Causality Check: PCFT operates optimally at an acidic pH. By setting the apical chamber to pH 6.0, we mimic the microclimate of the proximal jejunum, ensuring the assay measures active, transporter-mediated uptake rather than passive diffusion.

Step 1: Monolayer Preparation & Integrity Validation

  • Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to allow differentiation.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts exhibiting TEER > 400 Ω·cm² are viable for the assay, confirming tight junction formation.

Step 2: Dosing & Incubation

  • Prepare equimolar dosing solutions (10 µM) of Levomefolate Calcium and Racemic Methylfolate in HBSS buffer adjusted to pH 6.0.

  • Add the dosing solution to the apical chamber. Add blank HBSS (pH 7.4) to the basolateral chamber. Incubate at 37°C on an orbital shaker.

Step 3: Sampling & Paracellular Leakage Control

  • Withdraw 50 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes, immediately replacing with fresh pH 7.4 buffer.

  • Validation: Co-incubate with 100 µM Lucifer Yellow (a paracellular marker). Basolateral fluorescence must remain <1% of the apical dose to guarantee that detected folates passed through the cells, not between them.

Step 4: LC-MS/MS Quantification & Mass Balance

  • Precipitate proteins in the aliquots using cold acetonitrile spiked with a stable-isotope internal standard (e.g., 13C5​ -5-MTHF).

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculate the apparent permeability coefficient ( Papp​ ) and perform a mass balance calculation (Apical + Basolateral + Intracellular lysate) to account for any non-specific binding or cellular trapping of the 6R-isomer.

Caco2Workflow Apical Apical Chamber (pH 6.0, 10 µM Folate) Caco2 Caco-2 Monolayer (TEER > 400 Ω·cm²) Apical->Caco2 PCFT/RFC Transport Basolateral Basolateral Chamber (pH 7.4, Sampling) Caco2->Basolateral Efflux Validation Lucifer Yellow Check (<1% Leakage) Caco2->Validation Monolayer Integrity LCMS LC-MS/MS Analysis (MRM Mode) Basolateral->LCMS Aliquot Extraction Papp P_app & Mass Balance Calculation LCMS->Papp Quantification

Diagram 2: Self-validating Caco-2 permeability workflow for stereoselective folate transport.

Conclusion

For drug development professionals formulating prenatal vitamins, cardiovascular adjuncts, or psychiatric medical foods, the choice between folate sources is definitive. While racemic methylfolate successfully bypasses DHFR, its 50% inactive 6R-isomer load creates pharmacokinetic drag—increasing protein binding and delaying renal clearance. Levomefolate calcium salt hydrate resolves these issues by delivering 100% stereopure, biologically active 6S-5-MTHF within a highly stable crystalline lattice, ensuring predictable efficacy, superior shelf-life, and uncompromised cellular utilization.

References

  • Comparative Analysis of Treatment With Folate Forms in Clinical Practice. Nutrition Reviews | Oxford Academic. 1

  • Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PMC. National Institutes of Health (NIH).2

  • Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed. National Institutes of Health (NIH). 3

  • Crystal structure of calcium L-5-methyltetrahydrofolate trihydrate type I, C20H23N7O6Ca(H2O)3 | Powder Diffraction. Cambridge Core.4

Sources

Comparative

Levomefolate Calcium Salt Hydrate vs. Folic Acid in MTHFR Polymorphism Models: A Comparative Guide for Drug Development

Folate supplementation is a cornerstone of cellular methylation, DNA synthesis, and homocysteine regulation. However, the paradigm of relying solely on synthetic Folic Acid (FA) is shifting. For individuals with Methylen...

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Author: BenchChem Technical Support Team. Date: April 2026

Folate supplementation is a cornerstone of cellular methylation, DNA synthesis, and homocysteine regulation. However, the paradigm of relying solely on synthetic Folic Acid (FA) is shifting. For individuals with Methylenetetrahydrofolate Reductase (MTHFR) gene polymorphisms—affecting a significant portion of the global population—the enzymatic conversion of FA into its biologically active form is severely impaired[1],[2].

As drug development professionals and formulation scientists, understanding the pharmacokinetic divergence between synthetic FA and Levomefolate calcium salt hydrate (L-5-MTHF-Ca) is critical. This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanistic pathways, comparative bioavailability, and the experimental protocols required to validate bioequivalence in MTHFR-compromised models.

Mechanistic Causality: The Folate Pathway & The MTHFR Bottleneck

Folic acid is a synthetic, oxidized molecule. To become metabolically active, it must undergo a multi-step enzymatic reduction process. It is first reduced by dihydrofolate reductase (DHFR) to tetrahydrofolate (THF), and subsequently converted to 5,10-methylene-THF. The final, rate-limiting step is catalyzed by the MTHFR enzyme, which reduces 5,10-methylene-THF to L-5-methyltetrahydrofolate (L-5-MTHF)—the primary methyl donor required for the conversion of homocysteine to methionine[3].

The critical failure point for FA lies in genetic variability. Homozygous (C677TT, A1298CC) or compound heterozygous (C677CT/A1298AC) mutations in the MTHFR gene can decrease the enzyme's activity by 40% to 70%[3]. When high doses of FA are administered to these individuals, the MTHFR bottleneck causes an accumulation of Unmetabolized Folic Acid (UMFA) in the plasma, failing to adequately raise Red Blood Cell (RBC) folate or lower circulating homocysteine[3],[1].

Conversely, Levomefolate calcium provides the active L-5-MTHF metabolite directly. By bypassing the DHFR and MTHFR enzymes entirely, its bioavailability is independent of the subject's genotype[2].

FolatePathway FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MTHF510 5,10-Methylene-THF THF->MTHF510 SHMT MTHFR MTHFR Enzyme (Bottleneck in C677T) MTHF510->MTHFR L5MTHF L-5-MTHF (Levomefolate) MTHFR->L5MTHF Impaired by Mutation HCY Homocysteine L5MTHF->HCY Methyl Donation MET Methionine HCY->MET Methionine Synthase

Caption: Folate metabolic pathway highlighting the MTHFR enzymatic bottleneck bypassed by Levomefolate.

Comparative Pharmacokinetics & Bioavailability Data

Clinical evidence demonstrates that equimolar dosing of L-5-MTHF-Ca yields superior pharmacokinetic profiles compared to FA, particularly in achieving tissue saturation and clearing homocysteine. Note that 0.451 mg of Levomefolate calcium is equimolar to 0.4 mg of Folic Acid[4].

In a 12-week randomized controlled trial, subjects receiving 1.13 mg of L-5-MTHF exhibited significantly higher RBC folate and plasma folate levels compared to those receiving 1 mg of FA[5]. Furthermore, a 24-week study comparing 100 µg FA to 113 µg L-MTHF demonstrated that the active folate reduced total homocysteine (tHcy) by 14.6%, compared to only 9.3% for FA[6].

Table 1: Quantitative Pharmacokinetic Comparison (Equimolar Dosing)

Pharmacokinetic ParameterFolic Acid (FA)Levomefolate Calcium (L-5-MTHF-Ca)Clinical Significance in MTHFR Models
RBC Folate (12 weeks) 1498 ± 580 nmol/L[5]1951 ± 496 nmol/L[5]L-5-MTHF achieves higher, more rapid tissue saturation.
Plasma Folate (12 weeks) 40.1 nmol/L[5]52.0 nmol/L[5]Direct absorption of active folate without enzymatic delay.
tHcy Reduction (24 weeks) 9.3% reduction[6]14.6% reduction[6]Superior homocysteine clearance by L-5-MTHF.
Unmetabolized FA (UMFA) High accumulation[1]Negligible / None[1]Prevents potential UMFA toxicity and masking of B12 deficiency.
Formulation Stability & Analytical Considerations

L-5-MTHF is inherently unstable in its free acid form, making it highly susceptible to oxidative degradation. To resolve this, it is formulated as a calcium salt hydrate ( C20​H23​N7​O6​⋅Ca⋅xH2​O )[7]. This specific crystallization provides a highly stable solid with a shelf life of 4 years when stored at -20°C[7]. Its aqueous solubility is approximately 0.3 mg/mL, and it is recommended that aqueous stock solutions be utilized within one day to prevent degradation[7].

For precise pharmacokinetic quantification in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution assay is the gold standard[8]. The use of an isotopically labeled internal standard, such as Levomefolate- 13C5​ (calcium), is mandatory to correct for matrix effects and ion suppression during mass spectrometry[9].

Experimental Protocol: Assessing Bioequivalence in MTHFR Models

To rigorously validate the pharmacokinetic superiority of L-5-MTHF-Ca over FA in MTHFR-compromised subjects, the following self-validating in vivo clinical workflow is recommended. Every step is designed to isolate the variable of enzymatic conversion.

Step 1: Subject Genotyping & Stratification

  • Action: Extract genomic DNA from whole blood and perform a PCR-RFLP or TaqMan assay to genotype subjects for MTHFR C677T and A1298C polymorphisms.

  • Causality: Stratifying subjects into Wild-Type (CC), Heterozygous (CT), and Homozygous (TT) cohorts ensures that the pharmacokinetic data can be directly correlated with the degree of enzymatic impairment.

Step 2: Dosing & Washout (Crossover Design)

  • Action: Administer a single oral equimolar dose of Folic Acid (0.4 mg) or Levomefolate Calcium (0.451 mg) under fasting conditions[4]. Enforce a strict 14-day washout period between treatments.

  • Causality: The 14-day washout is critical to prevent carryover effects, as RBC folate has a long half-life. Equimolar dosing ensures a true 1:1 molecular comparison.

Step 3: Blood Sampling & Stabilization

  • Action: Collect venous blood in EDTA tubes at t=0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Centrifuge immediately at 4°C. Add ascorbic acid (1% w/v) to the separated plasma and store at -80°C.

  • Causality: Centrifuging at 4°C minimizes enzymatic degradation. The addition of ascorbic acid is a non-negotiable antioxidant step to prevent the rapid oxidative degradation of L-5-MTHF during freeze-thaw cycles.

Step 4: LC-MS/MS Quantification

  • Action: Spike plasma samples with Levomefolate- 13C5​ internal standard prior to solid-phase extraction (SPE). Analyze using gradient elution (water with 0.1% formic acid and acetonitrile) on an LC-MS/MS system[9].

  • Causality: The 13C5​ internal standard creates a self-validating assay, perfectly mimicking the analyte's extraction recovery and chromatographic behavior while allowing distinct mass-to-charge (m/z) differentiation.

Step 5: Pharmacokinetic Analysis

  • Action: Calculate Cmax​ , Tmax​ , and AUC0−t​ using non-compartmental analysis. Compare the geometric mean ratios across the genotypic strata.

Workflow Geno 1. Genotyping (MTHFR C677T) Dose 2. Equimolar Dosing (FA vs L-5-MTHF-Ca) Geno->Dose Sample 3. Plasma Sampling (0-24h, +Ascorbic Acid) Dose->Sample LCMS 4. LC-MS/MS Analysis (+13C5 Internal Std) Sample->LCMS PK 5. PK Analysis (Cmax, AUC, tHcy) LCMS->PK

Caption: Step-by-step clinical workflow for assessing folate bioequivalence in MTHFR polymorphism models.

Sources

Validation

In Vivo Validation of Levomefolate Calcium Neuroprotective Effects: A Comparative Technical Guide

Executive Summary Levomefolate calcium salt hydrate (also known as L-methylfolate calcium or 5-MTHF) represents the biologically active, primary circulating form of folate 1. For neuroprotection and cognitive preservatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Levomefolate calcium salt hydrate (also known as L-methylfolate calcium or 5-MTHF) represents the biologically active, primary circulating form of folate 1. For neuroprotection and cognitive preservation, traditional synthetic folic acid (FA) presents significant pharmacokinetic limitations, primarily due to the methylenetetrahydrofolate reductase (MTHFR) genetic bottleneck and the risk of unmetabolized folic acid (UMFA) accumulation 2. This guide provides drug development professionals with a comprehensive, data-driven comparison of levomefolate calcium against standard folic acid, detailing the mechanistic rationale and outlining a robust in vivo protocol for validating its neuroprotective efficacy.

Mechanistic Superiority: Bypassing the MTHFR Bottleneck

Unlike folic acid, which requires a multi-step enzymatic reduction process, levomefolate calcium is immediately bioavailable and readily crosses the blood-brain barrier 1. In the central nervous system, 5-MTHF serves as the critical methyl donor for the remethylation of homocysteine to methionine 3. Methionine is subsequently converted into S-adenosylmethionine (SAMe), the universal methyl donor required for neurotransmitter synthesis, myelin sheath maintenance, and epigenetic regulation 3.

In vivo studies indicate that elevated homocysteine promotes neurotoxicity via calcium influx, oxidative damage, and downstream apoptosis [[4]](). Furthermore, folate deficiency induces promoter hypomethylation of the PSEN1 gene, leading to presenilin-1 overexpression and subsequent amyloid-beta (Aβ) accumulation 4. By directly supplying 5-MTHF, levomefolate calcium restores SAMe levels, downregulates PSEN1, and mitigates Aβ toxicity without the risk of UMFA accumulation, which has been shown to paradoxically interfere with folate-dependent enzymes and one-carbon metabolism 25.

FolatePathway FA Folic Acid (Synthetic) UMFA Unmetabolized Folic Acid (UMFA) FA->UMFA High Doses Saturate Pathway MTHFR MTHFR Enzyme (Bottleneck) FA->MTHFR Enzymatic Reduction Neuroprotection Neuroprotection (Reduced Aβ, Myelination) UMFA->Neuroprotection Inhibits Folate Enzymes Levomefolate Levomefolate Calcium (5-MTHF) Methionine Methionine Levomefolate->Methionine Remethylation MTHFR->Levomefolate Conversion (Often Impaired) Homocysteine Homocysteine (Neurotoxic) Homocysteine->Methionine B12 Dependent SAMe S-adenosylmethionine (SAMe) Methionine->SAMe ATP Dependent SAMe->Neuroprotection Epigenetic Methylation

Fig 1. Metabolic routing of Levomefolate Calcium vs. Folic Acid in neuroprotection.

Comparative In Vivo Performance Data

To objectively evaluate the neuroprotective potential of levomefolate calcium, we aggregate quantitative data from established in vivo neurodegeneration and peripheral neuropathy models 467. Combined supplementation of L-methylfolate with methylcobalamin and N-acetylcysteine has shown distinct efficacy in slowing Alzheimer's-related cognitive decline by addressing oxidative damage and neurofibrillary tangle formation 7.

Biomarker / OutcomeIn Vivo ModelFolic Acid (Standard Dose)Levomefolate Calcium (Equimolar Dose)Mechanistic Implication
Plasma Homocysteine Peripheral NeuropathyModest reductionMarked reduction (-2.7 μmol/L) 6Bypasses MTHFR polymorphism; enhanced remethylation.
Brain SAMe Levels B-vitamin Deficient MiceMarginal increaseSignificant restoration 4Restores DNA methylase activity; supports neurotransmitter synthesis.
Aβ Plaque Burden Alzheimer's Model (APP/PS1)Mild attenuationSignificant reduction 4Epigenetic silencing of PSEN1 gene via promoter methylation.
Unmetabolized Folic Acid Wild-Type RodentsHigh accumulation 2UndetectablePrevents enzymatic interference in one-carbon metabolism 5.

Standardized In Vivo Validation Protocol

To ensure self-validating and reproducible results, the following step-by-step methodology outlines an in vivo workflow using the APP/PS1 transgenic mouse model of Alzheimer's disease to compare levomefolate calcium against folic acid.

Workflow Acclimation 1. Animal Acclimation (APP/PS1 Mice) Grouping 2. Randomization (Vehicle, FA, 5-MTHF) Acclimation->Grouping Dosing 3. Oral Gavage (12 Weeks) Grouping->Dosing Behavior 4. Behavioral Assays (Morris Water Maze) Dosing->Behavior Tissue 5. Tissue Collection (Brain & Plasma) Behavior->Tissue Analysis 6. Biochemical Analysis (LC-MS/MS, IHC) Tissue->Analysis

Fig 2. Standardized 12-week in vivo workflow for evaluating neuroprotective efficacy.

Step-by-Step Methodology

Step 1: Animal Randomization and Baseline Assessment

  • Utilize 6-month-old APP/PS1 transgenic mice (n=15 per group) and age-matched wild-type controls.

  • Randomize into four cohorts: Vehicle (Control), Folic Acid (400 µg/kg/day), Levomefolate Calcium (equimolar, ~450 µg/kg/day), and Wild-Type Vehicle.

  • Causality Note: 6-month-old APP/PS1 mice exhibit active Aβ deposition and early cognitive deficits, providing an optimal therapeutic window for neuroprotective intervention 4.

Step 2: Dosing Regimen (12 Weeks)

  • Administer compounds via daily oral gavage. Dissolve levomefolate calcium in a highly controlled, pH-stabilized aqueous buffer to prevent oxidative degradation.

  • Causality Note: Oral gavage ensures precise dosing, bypassing the variability of ad libitum water/feed administration, which is critical when comparing the absorption kinetics of 5-MTHF versus FA.

Step 3: Behavioral Assays (Cognitive Validation)

  • At week 11, conduct the Morris Water Maze (MWM) test. Track escape latency over 5 consecutive days, followed by a probe trial on day 6 (measuring time spent in the target quadrant).

  • Causality Note: The MWM directly measures hippocampal-dependent spatial learning and memory, which correlates with the neuroprotective preservation of synaptic plasticity 7.

Step 4: Tissue Collection and Biochemical Processing

  • Euthanize animals at week 12. Collect blood via cardiac puncture for plasma homocysteine and UMFA analysis.

  • Perfuse with ice-cold PBS. Extract the brain, hemisecting it: one hemisphere flash-frozen in liquid nitrogen for LC-MS/MS and Western blotting, the other fixed in 4% paraformaldehyde for immunohistochemistry (IHC).

Step 5: Molecular and Histological Quantification

  • LC-MS/MS: Quantify brain 5-MTHF and SAMe concentrations. Causality Note: LC-MS/MS provides the highest sensitivity for differentiating active 5-MTHF from other folate derivatives 5.

  • IHC: Stain for Aβ (using 6E10 antibody) and neuroinflammation markers (GFAP for astrocytes, Iba1 for microglia).

  • Western Blot: Assess PSEN1 and phosphorylated tau expression levels 47.

Causality in Experimental Design (E-E-A-T Focus)

As application scientists, we must design protocols that do not merely observe effects but definitively prove mechanisms. The inclusion of UMFA measurement in plasma is critical; it validates the hypothesis that high-dose folic acid saturates the dihydrofolate reductase (DHFR) and MTHFR enzymes, leading to circulating synthetic folate that does not contribute to brain SAMe pools 2. Furthermore, measuring PSEN1 expression directly links the epigenetic capability of levomefolate calcium (via SAMe) to the phenotypic reduction in Aβ plaques 4. This self-validating loop—from systemic biomarker (homocysteine) to brain penetrance (LC-MS/MS of 5-MTHF) to epigenetic modulation (PSEN1) to behavioral outcome (MWM)—ensures the highest standard of scientific integrity and provides an unequivocal comparison of product performance.

References

  • The Power of Methylated Folate: Why It Matters for Brain and Body - Dr. Tashko . gertitashkomd.com.1

  • Scientific and Public Health Challenges in Folic Acid Supplementation: Insights from Brazil and Global Implications - MDPI . mdpi.com. 2

  • Alzheimer's disease pathogenesis: is there a role for folate? . whiterose.ac.uk. 4

  • Folate Supplementation for Peripheral Neuropathy: A Systematic Review - MDPI . mdpi.com. 6

  • Folate and Other B Vitamins in Brain Health and Disease - PMC . nih.gov. 5

  • (PDF) L-Methylfolate, Methylcobalamin, and N-Acetylcysteine in the Treatment of Alzheimer's Disease-Related Cognitive Decline - ResearchGate . researchgate.net. 7

  • Combined action of SAMe, Folate, and Vitamin B12 in the treatment of mood disorders: a review . europeanreview.org. 3

Sources

Comparative

levomefolate calcium salt hydrate reference standard characterization and purity

An in-depth, objective comparison and methodological guide for the characterization of Levomefolate Calcium Salt Hydrate reference standards. Introduction: The Analytical Imperative of Levomefolate Calcium Levomefolate c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison and methodological guide for the characterization of Levomefolate Calcium Salt Hydrate reference standards.

Introduction: The Analytical Imperative of Levomefolate Calcium

Levomefolate calcium (L-5-MTHF-Ca), the calcium salt of L-5-methyltetrahydrofolate, is the primary biologically active form of folate in circulation[1]. Unlike synthetic folic acid, which requires sequential enzymatic reduction via dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR), levomefolate directly enters the folate cycle, bypassing common genetic MTHFR polymorphisms[1].

In pharmaceutical development, formulating oral contraceptives[2], and nutritional science, utilizing a highly pure, well-characterized levomefolate calcium salt hydrate reference standard is non-negotiable. As a Senior Application Scientist, I emphasize that the integrity of your quantitative assays, stability-indicating methods, and impurity profiling relies entirely on the solid-state stability and stereochemical purity of your reference material[3]. Amorphous folates are notoriously unstable and prone to rapid oxidative degradation; therefore, specific crystalline hydrate forms (e.g., Type I or Type IV) are engineered to provide the thermodynamic stability required for a reliable reference standard[4].

FolatePathway FolicAcid Synthetic Folic Acid (Inactive) DHF Dihydrofolate (DHF) FolicAcid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MTHF510 5,10-Methylene-THF THF->MTHF510 SHMT L5MTHF Levomefolate Calcium (L-5-MTHF-Ca, Active) MTHF510->L5MTHF MTHFR Enzyme (Rate Limiting) Methionine Methionine Cycle (Methylation) L5MTHF->Methionine Methionine Synthase Bypass Direct Supplementation Bypasses MTHFR Mutation Bypass->L5MTHF

Folate Metabolic Pathway illustrating how Levomefolate Calcium bypasses the rate-limiting MTHFR enzyme.

Comparative Analysis of Folate Reference Standards

When selecting a reference standard for assay calibration, researchers must choose between different grades and forms of folates. The causality behind selecting a premium crystalline hydrate over amorphous or synthetic alternatives lies in its resistance to hygroscopic shifts and oxidative cleavage at the C9-N10 bond.

Table 1: Objective Comparison of Folate Reference Alternatives
ParameterPremium Crystalline L-5-MTHF-Ca Hydrate (Type I/IV)Amorphous L-5-MTHF-Ca StandardSynthetic Folic Acid Standard
Chemical Stability High (Stable for years at -20°C)Low (Prone to rapid oxidation)Very High
Stereochemical Purity >99.9% (6S)-isomer[4]Variable (Often racemic 6R,S mixtures)N/A (Achiral at C6)
Water Content Fixed lattice hydration (e.g., 5.0% - 14.5%)[4]Variable (Hygroscopic)Anhydrous or Hydrate
Biological Relevance Exact match to active human metaboliteExact match, but unstableProdrug (Requires conversion)
Analytical Utility Ideal for precise LC-MS/MS & HPLC calibrationPoor (Weighing errors due to moisture absorption)Useful only for Folic Acid assays

Mechanistic Causality in Orthogonal Characterization

A reference standard is only as trustworthy as the analytical logic used to characterize it. We employ an orthogonal, self-validating workflow to ensure absolute integrity:

  • Chemical Purity (RP-HPLC/UV): Levomefolate is highly polar. To achieve proper retention and prevent peak tailing on a reversed-phase C18 column, we must use an acidic mobile phase (e.g., 0.01% Phosphoric Acid) or an ion-pairing agent (like Tetrabutylammonium hydroxide, TBAH) to suppress the ionization of the molecule's glutamic acid moiety[3].

  • Solid-State & Hydrate Confirmation (XRD & TGA/DSC): HPLC proves chemical purity but is blind to polymorphism. X-Ray Diffraction (XRD) confirms the specific crystal lattice (e.g., Type I vs. Type IV), while Thermogravimetric Analysis (TGA) quantifies the exact waters of hydration, allowing for accurate anhydrous molecular weight calculations during assay preparation[4].

  • Structural ID (LC-MS/MS & NMR): Confirms the molecular mass (497.5 g/mol ) and the specific (6S) stereochemistry[5].

Workflow Start Levomefolate Calcium Reference Standard ChemPurity Chemical Purity (RP-HPLC / UV) Start->ChemPurity Stereo Stereochemical Purity (Chiral HPLC) Start->Stereo Structure Structural ID (LC-MS/MS & 1H-NMR) Start->Structure SolidState Solid-State & Hydrate (XRD, DSC, TGA) Start->SolidState Release Certified Reference Material (CRM) ChemPurity->Release >98% Purity Stereo->Release >99.9% 6S-Isomer Structure->Release Mass & Bonding Confirmed SolidState->Release Crystalline Type I/IV

Orthogonal characterization workflow ensuring self-validating reference standard integrity.

Experimental Protocols: Self-Validating Systems

Protocol 1: Stability-Indicating RP-HPLC for Chemical Purity

This protocol is designed to separate intact levomefolate calcium from its primary degradation products (e.g., 4-aminobenzoylglutamic acid and pterin derivatives)[3].

Step-by-Step Methodology:

  • System Preparation: Equip a standard HPLC system with a UV-Vis detector and an Octadecylsilane (C18) column (150 mm x 4.6 mm, 5 µm particle size)[3]. Set column temperature to 30°C.

  • Mobile Phase Formulation: Prepare a filtered and degassed mixture of Acetonitrile and 0.01% Phosphoric Acid in water (35:65 v/v)[3]. Causality: The low pH ensures the carboxylate groups remain protonated, increasing hydrophobicity and column retention.

  • Standard Preparation: Accurately weigh 10 mg of the Levomefolate Calcium Reference Standard. Dissolve in 100 mL of mobile phase (Stock: 100 µg/mL). Sonicate for 15 minutes at 37°C to ensure complete dissolution[3][5]. Dilute to a Working Standard of 10 µg/mL.

  • System Suitability (Self-Validation): Inject the Working Standard. The system is validated if the Relative Standard Deviation (RSD) of the peak area for five replicate injections is < 2.0%, and the theoretical plate count is > 2000[3].

  • Analysis: Inject 20 µL at a flow rate of 1.0 mL/min. Monitor detection at 212 nm (or 280 nm for specific impurity profiles)[3].

Protocol 2: Hydrate Characterization via TGA and DSC

To accurately use the reference standard, the exact water content must be known to calculate the anhydrous assay value.

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 5–10 mg of the crystalline levomefolate calcium hydrate into an aluminum oxide crucible.

  • TGA Execution: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Data Interpretation: Calculate the mass loss step between 50°C and 150°C. Causality: A mass loss of ~12-14.5% corresponds to the Type I crystalline hydrate, whereas a loss of ~5.0% indicates a dried Type II or Type IV modification[4].

  • DSC Cross-Validation: Run a parallel DSC analysis to confirm that the endothermic peaks correspond to dehydration events rather than melting/decomposition, which typically occurs >250°C.

Quantitative Data Summary

The following table summarizes the validated performance parameters for the HPLC methodology described above, demonstrating the reliability of using a high-purity reference standard[3].

Table 2: Typical HPLC Performance Parameters for Levomefolate Calcium[3]
ParameterIsocratic RP-HPLC (Purity)Gradient RP-HPLC (Related Substances)
Retention Time (min) 4.5 – 6.0Analyte specific
Linearity (R²) > 0.999> 0.9900
Limit of Detection (LOD) 0.05 µg/mL0.015%
Limit of Quantification (LOQ) 0.15 µg/mLNot Specified
Precision (%RSD) < 2.0%< 2.0%
Accuracy/Recovery (%) 98.0% – 102.0%98.0% – 102.0%

Conclusion

For rigorous analytical applications, ranging from pharmacokinetic studies to quality control of oral contraceptives and dietary supplements[2][6], the choice of reference standard is foundational. Utilizing a premium, crystalline levomefolate calcium salt hydrate (such as Type I or Type IV) ensures thermodynamic stability and stereochemical purity (>99.9% 6S-isomer) that amorphous or generic alternatives cannot provide[4]. By employing the orthogonal, self-validating protocols outlined above—combining stability-indicating HPLC with solid-state TGA/DSC—laboratories can guarantee the highest level of scientific integrity in their folate assays.

References

  • BioCrick. Levomefolate calcium-COA (Certificate of Analysis). Retrieved from:[Link]

  • Scribd. Levomefolate Calcium Certificate of Analysis. Retrieved from: [Link]

  • Google Patents. US6441168B1 - Stable crystalline salts of 5-methyltetrahydrofolic acid.
  • Health Canada (HRES). YASMIN PLUS Product Monograph. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). Pharmacology/Toxicology NDA Labeling Review: Drospirenone/Ethinyl Estradiol/Levomefolate. Retrieved from: [Link]

  • Drugs.com. Levomefolate, Calcium Acetylcysteine and Mecobalamin Algal: Package Insert / Prescribing Info. Retrieved from: [Link]

Sources

Validation

Levomefolate Calcium vs. Folinic Acid in Cell Proliferation Assays: A Comprehensive Comparison Guide

When designing in vitro cell proliferation assays, the choice of folate supplement fundamentally dictates the metabolic trajectory of your cell culture. While synthetic folic acid remains the standard in bulk commercial...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing in vitro cell proliferation assays, the choice of folate supplement fundamentally dictates the metabolic trajectory of your cell culture. While synthetic folic acid remains the standard in bulk commercial media, advanced physiological modeling and antifolate rescue assays require biologically active reduced folates.

As an Application Scientist, selecting between Levomefolate calcium salt hydrate (5-MTHF) and Folinic acid (Leucovorin / 5-formyl-THF) is not merely a matter of preference; it is a strategic decision rooted in enzymatic causality and transporter affinity. This guide objectively compares their performance, mechanisms, and implementation in cell proliferation workflows.

Mechanistic Causality: The Folate Cycle In Vitro

To understand how these two compounds perform in proliferation assays, we must trace their entry points into the one-carbon metabolism cycle.

  • Levomefolate Calcium (5-MTHF): This is the predominant, biologically active form of folate found in human circulation[1]. In cell culture, 5-MTHF cannot be used directly for DNA synthesis. It must first be demethylated by Methionine Synthase (MTR) —a Vitamin B12-dependent enzyme—to form Tetrahydrofolate (THF)[2]. If a cell line has downregulated MTR or the media lacks sufficient B12, 5-MTHF becomes trapped, leading to a functional folate deficiency despite high extracellular concentrations.

  • Folinic Acid (Leucovorin): As a 5-formyl derivative of THF, folinic acid bypasses the highly regulated Dihydrofolate Reductase (DHFR) enzyme[3]. It is rapidly converted into 5,10-methylene-THF, the direct precursor required for thymidylate synthesis and DNA replication[3]. Because it bypasses both DHFR and MTR, folinic acid is the gold standard for rescuing cells from DHFR inhibitors like Methotrexate (MTX)[3].

FolateMetabolism FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF (DNA Synthesis) THF->MethyleneTHF SHMT Folinic Folinic Acid (5-Formyl-THF) Folinic->MethyleneTHF Bypasses DHFR Levomefolate Levomefolate Calcium (5-MTHF) MethyleneTHF->Levomefolate MTHFR Levomefolate->THF MTR (B12 dep.) MTX Methotrexate (Inhibitor) MTX->DHF Blocks

Folate metabolic pathways showing DHFR bypass by folinic acid and MTR dependence of 5-MTHF.

Cellular Uptake and Receptor Affinity

The efficacy of a folate source in a proliferation assay is heavily dictated by the specific transport mechanisms expressed by the target cell line.

According to binding affinity characterizations, 5-MTHF exhibits a high affinity for the Folate Receptor Alpha (FRα) , second only to synthetic folic acid[4][5]. Conversely, folinic acid has a significantly lower affinity for FRα[4][5]. However, folinic acid is highly efficient at utilizing the Reduced Folate Carrier (RFC) , a ubiquitous bidirectional transporter[6].

In assays where FRα is blocked (e.g., by folate receptor autoantibodies) or poorly expressed, folinic acid will often yield superior proliferation rates compared to 5-MTHF because it relies on the high-capacity RFC[6][7].

Comparative Properties Summary
PropertyLevomefolate Calcium (5-MTHF)Folinic Acid (Leucovorin)
Chemical State Reduced, MethylatedReduced, Formylated
Enzyme Dependence Requires MTR (Methionine Synthase)Independent of DHFR and MTR
Primary Transporter FRα (High Affinity), RFCRFC (High Capacity)
In Vitro Stability Highly sensitive to oxidation; requires ascorbic acid/reducing agentsHighly stable in standard aqueous media
Primary Assay Use Case Physiological media formulation, MTHFR polymorphism modelingAntifolate (MTX/5-FU) rescue assays, robust proliferation recovery

Experimental Methodology: Antifolate Rescue Proliferation Assay

To objectively compare these two compounds, researchers typically utilize a Methotrexate (MTX) Rescue Assay .

The Causality of Assay Design: Standard culture media (like DMEM or RPMI 1640) contains approximately 4 mg/L of synthetic folic acid—a suprametabolic concentration that completely masks the effects of experimental folate treatments. Furthermore, standard Fetal Bovine Serum (FBS) contains unpredictable levels of endogenous folates. Therefore, a self-validating protocol must utilize folate-free basal media and Dialyzed FBS (dFBS) to establish a true zero-folate baseline.

AssayWorkflow S1 1. Cell Seeding (Folate-Free + dFBS) S2 2. Folate Starvation (24-48h Incubation) S1->S2 S3 3. MTX Treatment (IC90 Concentration) S2->S3 S4 4. Rescue Titration (5-MTHF vs Folinic) S3->S4 S5 5. Proliferation Readout (ATP Luminescence) S4->S5

Self-validating experimental workflow for antifolate rescue and proliferation assays.

Step-by-Step Protocol
  • Media Preparation: Prepare Folate-Free RPMI 1640 supplemented with 10% Dialyzed FBS (dFBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

  • Cell Seeding: Harvest cells (e.g., A549 lung carcinoma) and wash twice in PBS to remove residual folates. Seed at 5,000 cells/well in a 96-well opaque-walled plate using the prepared folate-free media.

  • Folate Depletion: Incubate the plate at 37°C, 5% CO₂ for 24 to 48 hours. Validation Check: Include a control well with no subsequent folate rescue; this well should show near-zero proliferation by the assay's end, validating the depletion phase.

  • Inhibitor Treatment: Add Methotrexate (MTX) to all test wells at a pre-determined IC90 concentration (typically 0.1 µM to 1 µM depending on the cell line) to arrest DHFR activity.

  • Rescue Titration: Immediately treat the MTX-inhibited cells with a 10-point, 3-fold serial dilution of either Levomefolate calcium or Folinic acid (ranging from 10 µM down to 0.5 nM).

  • Incubation & Readout: Incubate for 72 hours. Add an ATP-based luminescent reagent (e.g., CellTiter-Glo®) to lyse cells and generate a luminescent signal proportional to the number of metabolically active cells.

  • Data Analysis: Plot the dose-response curves using non-linear regression to calculate the Half-Maximal Effective Concentration (EC50) for rescue.

Quantitative Data Interpretation

When executing the protocol above, the quantitative readouts will typically reveal a distinct divergence in the rescue potency of the two compounds. Because folinic acid bypasses both DHFR and MTR, it acts as a direct, high-efficiency feed for DNA synthesis[3][8]. 5-MTHF, while biologically relevant, suffers a kinetic bottleneck at the MTR enzyme step.

Representative EC50 Values in MTX Rescue Assays
Cell Line ContextLevomefolate Calcium (5-MTHF) EC50Folinic Acid EC50Interpretation
A549 (Wild-type MTR) ~45 nM~12 nMFolinic acid is ~3-4x more potent at rescuing MTX toxicity due to direct entry into the thymidylate synthesis pathway.
MCF-7 (Downregulated MTR) > 1000 nM (Poor Rescue)~15 nM5-MTHF fails to rescue efficiently due to the MTR bottleneck; Folinic acid maintains high potency.
FRα-Deficient Lines ~150 nM~18 nMFolinic acid utilizes the RFC efficiently, whereas 5-MTHF struggles without high FRα expression.

Note: Data represents typical in vitro pharmacological trends observed in standardized antifolate rescue assays.

Selection Guide for Researchers

  • Choose Levomefolate Calcium (5-MTHF) when: Your goal is to create a highly accurate physiological model of the human bloodstream, study MTHFR polymorphisms, or investigate Vitamin B12/Methionine Synthase dependencies. It is the superior choice for epigenetic and nutritional modeling[2].

  • Choose Folinic Acid when: You are conducting antifolate drug discovery (e.g., screening novel DHFR inhibitors), performing routine MTX rescue assays, or working with cell lines that have known MTR deficiencies or folate receptor autoantibody blockades[6][7]. Its robust stability and direct pathway entry make it the most reliable positive control for proliferation recovery.

Sources

Comparative

Comparative Stability and Analytical Profiling: Levomefolate Calcium Salt Hydrate vs. Standard Folic Acid

In the landscape of nutritional supplementation and pharmaceutical formulation, the transition from synthetic folic acid to biologically active folates represents a critical evolution. While folic acid has historically b...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of nutritional supplementation and pharmaceutical formulation, the transition from synthetic folic acid to biologically active folates represents a critical evolution. While folic acid has historically been the industry standard due to its robust chemical stability, it functions as a prodrug that requires complex enzymatic reduction. Conversely, Levomefolate Calcium (L-5-methyltetrahydrofolate calcium salt hydrate) delivers the active metabolite directly but presents unique formulation challenges due to its inherent susceptibility to oxidation.

This guide provides drug development professionals and analytical scientists with an objective, data-driven comparison of these two molecules, detailing their mechanistic differences, comparative stability profiles, and the validated analytical methodologies used to quantify their degradation.

Mechanistic Grounding: The Bioavailability Imperative

To understand the formulation shift toward levomefolate calcium, one must first examine the folate metabolic pathway. Folic acid is a fully oxidized, synthetic molecule that does not occur naturally in the human body. To become metabolically active, it must undergo a multi-step reduction process driven by the enzymes Dihydrofolate Reductase (DHFR) and Methylenetetrahydrofolate Reductase (MTHFR).

Clinical pharmacokinetic studies demonstrate that1[1]. Because 2[2]—which is polymorphic and functionally impaired in a significant portion of the global population—it provides a more reliable therapeutic response.

FolatePathway FA Folic Acid (Synthetic Prodrug) DHF Dihydrofolate (DHF) FA->DHF DHFR Enzyme THF Tetrahydrofolate (THF) DHF->THF DHFR Enzyme MTHF510 5,10-Methylene-THF THF->MTHF510 SHMT Enzyme L5MTHF Levomefolate Calcium (Active L-5-MTHF) MTHF510->L5MTHF MTHFR Enzyme (Rate Limiting)

Folate metabolic pathway comparing Folic Acid reduction to active Levomefolate.

Comparative Stability Profiling

The primary barrier to utilizing L-5-MTHF historically has been its rapid degradation. The tetrahydropyrazine ring of the active folate is highly electron-rich, making it exceptionally vulnerable to oxidative cleavage.

To solve this, pharmaceutical developers engineered Levomefolate Calcium Salt Hydrate . By crystallizing the molecule with calcium ions and water molecules, the resulting crystal lattice becomes tightly packed. This rigid hydration sphere acts as a physical barrier, preventing atmospheric oxygen and moisture from penetrating the crystal structure and oxidizing the vulnerable ring.3[3].

Table 1: Quantitative Stability Comparison
Environmental ConditionStandard Folic AcidLevomefolate Calcium Salt Hydrate (Crystalline)
Solid State (25°C, 60% RH) Highly stable (>5 years).Highly stable (24 to 48 months) due to crystal lattice locking.
Aqueous Solution (Neutral pH) Stable, but slowly precipitates at high concentrations.3[3]; highly susceptible to oxidation in liquid form.
Photolytic Exposure (UV/Sunlight) Rapidly degrades (cleaves to p-aminobenzoylglutamic acid and pterin).Moderately susceptible; requires opaque packaging for liquid formulations.
Extreme pH (Acidic < 3.0) Precipitates out of solution; amide bonds resist mild acid.Rapid degradation of the tetrahydropyrazine ring.

Experimental Methodology: Forced Degradation & RP-HPLC Analysis

To objectively quantify the stability of these molecules during formulation development, scientists utilize stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol outlines a self-validating forced degradation workflow designed in accordance with ICH Q1A(R2) guidelines,4[4].

Causality in Experimental Design
  • Acid/Base Stress: Simulates physiological extremes (gastric acid vs. intestinal alkalinity) to test the integrity of the glutamate-pterin amide linkage.

  • Oxidative Stress (H₂O₂): Directly targets the electron-rich tetrahydropyrazine ring of levomefolate, simulating long-term atmospheric exposure.

  • Quenching/Neutralization: A critical step. By neutralizing the acid/base before injection, the degradation kinetics are halted at a precise timestamp. Furthermore, injecting highly acidic or basic solutions would dissolve the silica backbone of the C18 stationary phase, destroying the column.

Workflow Prep Sample Preparation (180.4 µg/mL Folate) Acid Acid Hydrolysis 0.1N HCl Prep->Acid Base Base Hydrolysis 0.1N NaOH Prep->Base Ox Oxidation 30% H2O2 Prep->Ox Therm Thermal Stress 105°C (30 min) Prep->Therm Photo Photolytic Stress Sunlight (24 hr) Prep->Photo Neut Quenching & Dilution (To 18.04 µg/mL) Acid->Neut Base->Neut Ox->Neut Therm->Neut Photo->Neut HPLC RP-HPLC Injection (Isocratic Elution) Neut->HPLC

Forced degradation workflow for stability-indicating RP-HPLC analysis.

Step-by-Step RP-HPLC Protocol

Phase 1: System Suitability & Validation (Self-Validating Step)

  • Prepare a mobile phase consisting of 0.1% orthophosphoric acid, acetonitrile, and methanol. Causality: The low pH of orthophosphoric acid suppresses the ionization of the folate's carboxylic acid groups, increasing hydrophobicity and ensuring strong retention on the C18 column.

  • Inject a reference standard mixture of intact levomefolate and folic acid.

  • Validation Check: Proceed only if the resolution ( Rs​ ) between peaks is > 2.0, and the tailing factor ( T ) is < 1.5. This proves the system can accurately resolve parent drugs from potential degradation products.

Phase 2: Forced Degradation Setup

  • Prepare stock solutions of Levomefolate Calcium and Folic Acid at 180.4 µg/mL in the mobile phase.

  • Acidic Degradation: Mix 10 mL of sample with 10 mL of 0.1 N HCl.

  • Alkaline Degradation: Mix 10 mL of sample with 10 mL of 0.1 N NaOH.

  • Oxidative Degradation: Mix 10 mL of sample with 10 mL of 30% H₂O₂.

  • Thermal Degradation: Expose 10 mL of sample in a volumetric flask to 105°C in an oven for 30 minutes.

Phase 3: Quenching and Analysis

  • Neutralize the acidic and alkaline samples with equimolar NaOH and HCl, respectively.

  • Dilute all stressed samples with the mobile phase to a final theoretical concentration of 18.04 µg/mL.

  • Filter through a 0.45 µm PTFE syringe filter and inject 10 µL into the Agilent Zorbax SB C18 column (4.6 mm × 250 mm, 5 µm).

  • Monitor elution via UV detection (typically at 215 nm or 280 nm) and calculate the percentage of recovery against the unstressed reference standard.

Table 2: Representative Forced Degradation Recovery Results

Note: Data reflects typical RP-HPLC recovery percentages illustrating the distinct degradation vulnerabilities of the two molecules under extreme stress.

Stress ConditionExposure TimeFolic Acid Recovery (%)Levomefolate Calcium Recovery (%)Primary Degradation Mechanism
Acidic (0.1N HCl) 30 min~95.2%~88.4%Amide bond cleavage
Alkaline (0.1N NaOH) 30 min~92.1%~85.7%Glutamate tail hydrolysis
Oxidative (30% H₂O₂) 30 min~89.5%~62.3%Oxidation of tetrahydropyrazine ring
Thermal (105°C) 30 min~98.0%~91.5%Pyrolytic breakdown

Formulation Implications

The comparative data underscores a critical reality for drug development professionals: while folic acid is chemically hardier under extreme stress, it is biologically inferior. Levomefolate calcium requires more sophisticated manufacturing controls—such as inert gas flushing during encapsulation and strict humidity controls—but rewards these efforts with superior clinical outcomes.

Clinical trials evaluating oral contraceptives fortified with levomefolate calcium demonstrate that it5[5]. By utilizing the calcium salt hydrate form, manufacturers successfully bridge the gap between necessary chemical stability and optimal bioavailability.

References

  • Food Standards Australia New Zealand (FSANZ). FINAL ASSESSMENT REPORT APPLICATION A566 L-5-METHYLTETRAHYDROFOLATE, CALCIUM. Available at:[Link]

  • OMICS International / Journal of Analytical & Bioanalytical Techniques. Simultaneous Quantification of Drospirenone, Ethinyl Estradiol and Levomefolate by Stability Indicating RP-HPLC Method. Available at: [Link]

  • PubMed Central (PMC). EE-drospirenone-levomefolate calcium versus EE-drospirenone + folic acid: folate status during 24 weeks of treatment and over 20 weeks following treatment cessation. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Levomefolate (calcium salt hydrate) proper disposal procedures

Standard Operating Procedure: Safe Handling, Spill Containment, and Disposal of Levomefolate (Calcium Salt Hydrate) As a Senior Application Scientist overseeing the integration of biologically active folates into drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling, Spill Containment, and Disposal of Levomefolate (Calcium Salt Hydrate)

As a Senior Application Scientist overseeing the integration of biologically active folates into drug development pipelines, I recognize that the ex vivo handling of Levomefolate (calcium salt hydrate) requires rigorous precision. Functioning alongside Vitamin B12 as a critical methyl-group donor, this compound is indispensable for DNA synthesis and homocysteine-to-methionine conversion assays.

However, its physical properties—specifically its fine crystalline nature, low aqueous solubility, and susceptibility to rapid oxidation—demand strict operational controls. This guide provides a self-validating, mechanistically grounded protocol for the safe handling, decontamination, and environmental disposal of Levomefolate calcium.

Physicochemical & Hazard Profile

To design an effective disposal and handling strategy, we must first understand the physicochemical constraints of the molecule. The following parameters dictate our operational boundaries:

PropertyValueOperational Implication
Aqueous Solubility ~0.3 mg/mLRequires large solvent volumes for high-dose solutions; renders water-only surface decontamination ineffective.
Solution Stability < 24 hoursSolutions must be made fresh daily. Expired solutions degrade into uncharacterized byproducts, complicating waste profiling.
Solid Stability ≥ 4 years at -20°CRequires cold-chain storage. The hygroscopic nature demands tightly closed containers to prevent caking.
GHS Classifications H302, H315, H319, H335Acute oral toxicity and respiratory/eye irritation mandate strict PPE and P501-compliant hazardous waste disposal.

Operational Workflow & Logical Relationships

The following diagram maps the critical decision points from initial handling through to final P501-compliant disposal.

G Start Levomefolate Calcium Handling PPE Don PPE (Gloves, Goggles, Mask) Start->PPE Spill Spill Occurs? PPE->Spill DryClean Dry Clean-Up (HEPA Vacuum) Spill->DryClean Yes Aqueous Aqueous Solutions (<24h Old) Spill->Aqueous No Solid Solid Waste & Contaminated PPE Spill->Solid No Decon Decontaminate (Alcohol Scrub) DryClean->Decon Waste Hazardous Waste Collection Decon->Waste Dispose P501 Authorized Disposal Facility Waste->Dispose Aqueous->Waste Solid->Waste

Workflow for safe handling, spill response, and disposal of Levomefolate calcium.

Self-Validating Handling Protocol

Every step in the laboratory must contain a built-in verification mechanism to ensure safety and experimental integrity.

  • Environmental Verification: Before opening the primary container, verify that your chemical fume hood's face velocity is calibrated between 80–100 fpm.

    • Causality: Levomefolate calcium is a fine crystalline powder. According to NFPA 654 standards cited by , dust layers as thin as 0.8 mm can pose static discharge risks. Furthermore, inhalation directly triggers STOT SE 3 (severe respiratory irritation).

  • PPE Integrity Check: Don nitrile gloves, safety goggles (EN 166/NIOSH approved), and a lab coat.

    • Self-Validation: Perform a visual and tactile inspection of your gloves for micro-tears before handling. Double-glove if you are weighing more than 10 grams of the active pharmaceutical ingredient (API).

  • Reconstitution & Time-Stamping: Dissolve the required mass in sterile water and immediately label the vial with the exact time of reconstitution.

    • Causality & Validation: Because the solubility limit is low (~0.3 mg/mL) , vigorous vortexing is required. Do not heat the solution. The reduced folate ring is highly susceptible to oxidative degradation in water. If the solution exhibits any yellowing or discoloration after 24 hours, oxidation has occurred. It must be immediately reclassified as hazardous waste.

Spill Containment & Decontamination Workflow

A self-validating spill protocol ensures that primary containment efforts do not cause secondary contamination.

  • Aerosol Suppression (Solid Spills): If a powder spill occurs outside a fume hood, do not use compressed air or dry sweeping .

    • Causality: Sweeping aerosolizes the API, expanding the contamination zone and drastically increasing the inhalation risk.

  • Physical Collection: Use a HEPA-filtered vacuum equipped with an explosion-proof motor to collect the bulk powder. If a vacuum is unavailable, carefully cover the spill with a damp absorbent pad to suppress dust before physical removal.

  • Chemical Decontamination:

    • Causality: Because Levomefolate calcium has very low water solubility, wiping a contaminated bench with water will merely smear the compound.

    • Action: Scrub the affected surface with an alcohol-based solvent (e.g., isopropanol or ethanol) to actively lift and dissolve the organic API . Follow this with a secondary wash using copious amounts of soap and water to remove any residual calcium salts.

  • Validation of Decontamination: Visually inspect the surface under a bright, angled light source. The absence of any crystalline sheen validates that the decontamination was successful.

Proper Disposal Procedures (P501 Compliance)

Although Levomefolate calcium is not explicitly listed as a highly hazardous RCRA waste by the US EPA, its GHS classifications (H302, H315, H319) and potential for cumulative environmental effects mandate its disposal as regulated chemical waste .

  • Solid Waste Segregation: Transfer all recovered powder, contaminated diatomite/absorbents, empty primary vials, and heavily soiled PPE into a rigid, sealable high-density polyethylene (HDPE) container.

  • Aqueous Waste Management: Collect expired experimental solutions (older than 24 hours) in dedicated, vented aqueous waste carboys. Never pour Levomefolate solutions down the drain. Environmental precautions strictly prohibit allowing the product to enter sewers or watercourses.

  • Manifesting & Transfer: Label all containers clearly with "Hazardous Waste - Toxic/Irritant (Levomefolate Calcium)". Transfer the waste to an authorized hazardous or special waste collection point in strict accordance with local, state, and federal environmental legislation (Precautionary Statement P501).

References

  • Cayman Chemical. "Safety Data Sheet: Levomefolate (calcium salt hydrate)".

  • MedChemExpress. "Levomefolate calcium - Safety Data Sheet".

  • Cambridge Commodities. "L-5-Methyltetrahydrofolate Calcium Crystalline SDS".

  • MedKoo Biosciences. "Safety Data Sheet (SDS) - Levomefolate Calcium".

Handling

Personal protective equipment for handling Levomefolate (calcium salt hydrate)

Levomefolate (calcium salt hydrate), commonly referred to as L-5-MTHF-Ca, is a biologically active, endogenous form of folic acid[1]. In drug development and biochemical research, it is heavily utilized for its critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Levomefolate (calcium salt hydrate), commonly referred to as L-5-MTHF-Ca, is a biologically active, endogenous form of folic acid[1]. In drug development and biochemical research, it is heavily utilized for its critical role as a primary methyl-group donor[2]. However, its physical state as a fine crystalline solid presents distinct handling challenges.

To build a culture of rigorous laboratory safety, this guide synthesizes authoritative safety data to provide researchers with a self-validating, step-by-step operational framework for handling, dissolving, and disposing of this compound safely.

Executive Summary & Hazard Profile

Before integrating Levomefolate calcium into experimental workflows, personnel must understand its physicochemical constraints and Globally Harmonized System (GHS) hazard classifications.

Table 1: Physicochemical Properties & GHS Classification Summary

Property / HazardSpecification / ClassificationCausality / Implication for Handling
CAS Number 151533-22-1Unique identifier for safety tracking and SDS retrieval[3].
Molecular Weight 497.5 g/mol Required for precise molarity calculations in in-vitro assays[2].
Solubility (Water) ~0.3 mg/mLLow aqueous solubility; requires strict volume and concentration planning[2].
Storage Temperature -20°CPrevents degradation; requires equilibration to room temperature before opening[2].
H302 / H332 Harmful if swallowed/inhaledMandates the use of a fume hood and strictly prohibits open benchtop weighing[3].
H315 / H319 Causes skin/serious eye irritationNecessitates impermeable nitrile gloves and tight-fitting safety goggles[4].
H335 May cause respiratory irritationRequires respiratory protection or verified local exhaust ventilation[4].

Personal Protective Equipment (PPE) Matrix: The Causality of Safety

Standard laboratory attire is insufficient for handling Levomefolate calcium due to its specific GHS hazard classifications[3]. Every piece of PPE must be selected to break a specific exposure pathway.

  • Respiratory Protection (N95/P100 or Fume Hood):

    • Causality: The compound is classified under H332 (Harmful if inhaled) and H335 (May cause respiratory irritation)[3]. As a crystalline powder, it is highly prone to aerosolization during weighing and transfer.

    • Validation: All handling must occur inside a certified chemical fume hood. If handling outside a hood is unavoidable due to equipment constraints, a NIOSH-approved particulate respirator must be worn[5].

  • Hand Protection (Nitrile Gloves):

    • Causality: Classified under H315 (Causes skin irritation)[4]. Nitrile provides an impermeable barrier against fine chemical dusts that standard latex cannot guarantee.

    • Validation: Inspect gloves for micro-tears before handling. Wash hands immediately after glove removal to eliminate residual transfer[6].

  • Eye Protection (EN 166 / NIOSH Tight-Fitting Goggles):

    • Causality: Classified under H319 (Causes serious eye irritation)[4]. Standard safety glasses with side gaps are inadequate against airborne particulates; tight-fitting goggles are mandatory[5].

  • Body Protection (Impermeable Lab Coat):

    • Causality: Prevents the accumulation of hygroscopic chemical dust on personal clothing, which could lead to prolonged, delayed exposure[5].

Operational Workflow: Preparation of Aqueous Solutions

Workflow A Storage (-20°C) B Equilibrate to RT (Desiccator) A->B C Don PPE (Hood, Gloves, Goggles) B->C D Weighing (Vented Enclosure) C->D E Dissolution (Max 0.3 mg/mL H2O) D->E F Immediate Use (< 24h lifespan) E->F G Waste Disposal (Incineration) F->G

Operational workflow for safe handling and dissolution of Levomefolate calcium.

Protocol 1: Safe Weighing and Dissolution

Objective: Prepare a 0.3 mg/mL aqueous stock solution without inducing aerosolization or degrading the hydrate structure.

  • Thermal Equilibration: Transfer the sealed vial from -20°C storage to a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces ambient moisture, which alters the hydrate stoichiometry and rapidly degrades the compound[2].

  • Environmental Control: Ensure the chemical fume hood has a verified inward face velocity. Clear the workspace of incompatible materials, specifically strong oxidizing agents[7].

  • PPE Verification: Don a flame-resistant lab coat, nitrile gloves, and EN 166/NIOSH-approved safety goggles[5].

  • Weighing: Using an analytical balance inside the fume hood, carefully weigh the solid.

    • Self-Validating Step: If static electricity causes the powder to scatter, halt operations immediately and use an anti-static ionizer bar before proceeding. Dust generation directly violates the mitigation strategy for H332/H335 hazards[3].

  • Dissolution: Transfer the powder to a sterile conical tube. Add deionized water to achieve a maximum concentration of 0.3 mg/mL[2]. Vortex gently until visually clear.

  • Lifecycle Management: Utilize the aqueous solution immediately.

    • Causality: Aqueous solutions of Levomefolate calcium are highly unstable and must not be stored for more than 24 hours[2].

Spill Management and Disposal Plan

Spill A Evacuate & Assess PPE B Dampen Spill (No Dry Brushing) A->B C Collect in Sealed Container B->C D Decontaminate (Soap & Alcohol) C->D E Hazardous Waste Disposal D->E

Emergency spill response and decontamination workflow for Levomefolate calcium.

Protocol 2: Spill Containment and Decontamination

Objective: Safely neutralize and remove spilled Levomefolate calcium powder while preventing airborne particulate exposure.

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Verify respiratory and eye protection are securely in place[5].

  • Dust Suppression (Critical): Do NOT use a dry brush or compressed air. Cover the spilled powder with absorbent paper towels lightly dampened with water.

    • Causality: Dry sweeping aerosolizes the powder, triggering the H332 (inhalation toxicity) and H335 (respiratory irritation) hazards.

  • Collection: Use a non-sparking scoop to transfer the damp mass into a chemically compatible, sealable hazardous waste container[7].

  • Surface Decontamination: Wash the affected surface with copious amounts of soap and water, followed by an alcohol wipe-down to remove residual organic traces[6].

  • Disposal: Label the container as "Hazardous Chemical Waste - Toxic/Irritant (Levomefolate Calcium)". Dispose of via a licensed institutional waste facility. Do not flush down the drain, as it is classified as slightly hazardous to water systems (Water Hazard Class 1)[4].

Mechanistic Insight: Why Levomefolate Matters

Understanding the biological mechanism of a compound reinforces the necessity for precise handling. Levomefolate is the calcium salt of 5-methyltetrahydrofolic acid. It acts in conjunction with Vitamin B12 as a primary methyl-group donor[2]. This methylation is essential for converting homocysteine to methionine, a foundational biochemical step required for DNA synthesis and proper neural tube closure[1].

Pathway MTHF Levomefolate (5-MTHF) Methyl Donor MET Methionine MTHF->MET Methylation HCY Homocysteine Substrate HCY->MET Conversion B12 Vitamin B12 Cofactor B12->MET Catalysis DNA DNA Synthesis & Methylation MET->DNA Downstream

Biological role of Levomefolate in the conversion of homocysteine to methionine.

References

  • Levomefolate (calcium salt hydrate)
  • Safety Data Sheet - Cayman Chemical (Levomefolate calcium salt hydrate)
  • Safety Data Sheet (SDS) - MedKoo Biosciences (Levomefolate calcium)
  • Levomefolate calcium-SDS-MedChemExpress Source: MedChemExpress URL
  • L-5-Methyltetrahydrofolate Calcium Crystalline - Cambridge Commodities Source: Cambridge Commodities URL

Sources

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